Aneratrigine

Catalog No.
S12853325
CAS No.
2097163-74-9
M.F
C19H20ClF2N5O2S2
M. Wt
488.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aneratrigine

CAS Number

2097163-74-9

Product Name

Aneratrigine

IUPAC Name

5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-4-yl)benzenesulfonamide

Molecular Formula

C19H20ClF2N5O2S2

Molecular Weight

488.0 g/mol

InChI

InChI=1S/C19H20ClF2N5O2S2/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19/h3-4,7-11,23,25-26H,5-6H2,1-2H3

InChI Key

QQPQCLIQRLPULJ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CNCCN(C)C1=C(C=CC(=C1)F)NC2=CC(=C(C=C2Cl)S(=O)(=O)NC3=CSC=N3)F

Aneratrigine sodium channel Nav1.7 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanisms of Nav1.7 Inhibition

Nav1.7 inhibitors can be categorized based on their binding sites and mechanisms of action. The table below summarizes the key mechanisms and representative compounds.

Target Site / Mechanism Representative Inhibitor(s) Molecular Action / Consequence State Dependence
Pore Domain: Intracellular Gate (Site BIG) [1] Carbamazepine, Bupivacaine, Lacosamide Plugs the intracellular gate; constricts S6 helices to physically block ion conduction [1]. Use-dependent (preferentially binds to inactivated states) [2] [1]
Pore Domain: Selectivity Filter [1] Lacosamide (second binding pose) Plugs the channel's selectivity filter from the central cavity [1]. Information Not Specified
Pore Domain: Fenestrations [1] Vinpocetine (III-IV fenestration), Vixotrigine (IV-I fenestration) Accesses the pore domain through side windows (fenestrations) to stabilize inactivated state [1]. State-dependent [1]
Voltage-Sensing Domain 4 (VSD4) [3] [4] PF-05089771, GDC-0310, GNE-3565 Binds to VSD4; stabilizes it in an "activated" but non-conducting state, preventing channel opening [3] [4]. State-dependent [3]
Multi-Subtype Block (Nav1.7/1.8/1.9) [5] ANP-230 Blocks Nav1.7, Nav1.8, and Nav1.9 with similar potency; causes depolarizing shift in activation & decelerates gating [5]. Tonic block (state- and use-independent) [5]
Protein-Protein Interaction (FGF13) [6] PW164 Disrupts interaction between Nav1.7 and FGF13; reduces current density without blocking channel directly [6]. Tonic block (state- and use-independent) [6]

To illustrate the relationships between these different mechanisms and their functional outcomes, the following diagram maps the key pathways:

nav17_mechanisms Inhibitors Nav1.7 Inhibitors VSD4 VSD4 (e.g., PF-05089771) Inhibitors->VSD4 PoreGate Pore Domain Intracellular Gate (e.g., Carbamazepine) Inhibitors->PoreGate Fenestrations Pore Domain Fenestrations (e.g., Vixotrigine) Inhibitors->Fenestrations PPI Protein-Protein Interaction (FGF13) (e.g., PW164) Inhibitors->PPI MultiSubtype Multi-Subtype Block (Nav1.7/1.8/1.9) (e.g., ANP-230) Inhibitors->MultiSubtype Mech_VSD4 Stabilizes VSD4 in activated state VSD4->Mech_VSD4 Mech_Gate Physical block of ion conduction PoreGate->Mech_Gate Mech_Fene Stabilizes inactivated state Fenestrations->Mech_Fene Mech_PPI Reduces channel current density PPI->Mech_PPI Mech_Multi Shifts activation, decelerates gating MultiSubtype->Mech_Multi Outcome1 Prevents channel opening Mech_VSD4->Outcome1 Outcome2 Blocks ion flow Mech_Gate->Outcome2 Mech_Fene->Outcome2 Outcome3 Reduces neuronal excitability Mech_PPI->Outcome3 Mech_Multi->Outcome3

Figure 1: Mapping of Nav1.7 inhibitor targets to their molecular mechanisms and functional outcomes.

Experimental Protocols for Characterizing Inhibitors

For researchers aiming to characterize novel Nav1.7 inhibitors, the following core experimental methodologies are essential.

Electrophysiology (Whole-Cell Patch-Clamp)

This is the gold standard for assessing the functional effects of inhibitors on ionic currents [2].

  • 1. Cell Preparation: Use HEK293 cells stably expressing human Nav1.7 channels or acutely isolated mouse Dorsal Root Ganglion (DRG) neurons [2]. Culture cells on coverslips and use within 48 hours.
  • 2. Solutions:
    • Pipette (Internal) Solution (for HEK293): 75 mM CsF, 65 mM CsCl, 2.5 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.4 with CsOH) [2].
    • Bath (External) Solution (for HEK293): 70 mM NaCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 4 mM KCl, 10 mM Glucose, 10 mM HEPES (pH 7.4 with NaOH). Osmolality adjusted to ~310 mOsm with sucrose [2].
  • 3. Key Protocols:
    • Potency (IC₅₀): Hold cells at -90 mV, step to 0 mV. Apply increasing concentrations of inhibitor and plot % current inhibition vs. log[inhibitor] to calculate IC₅₀ [2].
    • State Dependence: Compare inhibition after holding at hyperpolarized (e.g., -120 mV) vs. depolarized (e.g., -60 mV) potentials. Use-dependent block is assessed by applying high-frequency pulse trains [2] [1].
    • Voltage Dependence of Activation/Inactivation: Use a series of step pulses from a holding potential. Analyze data with Boltzmann fits to determine if the inhibitor causes a hyperpolarizing or depolarizing shift [2].
In Vivo Efficacy Models

To demonstrate analgesic potential, compounds are tested in validated rodent pain models [2].

  • 1. Neuropathic Pain Model (SNI - Spared Nerve Injury):
    • Surgically ligate and cut two of the three branches of the sciatic nerve in mice. Allow 7-10 days for development of mechanical hypersensitivity [2].
    • Administer the inhibitor (e.g., 2, 5, 10 mg/kg/day, i.p. for 10 days). Measure mechanical paw withdrawal threshold using von Frey filaments before and after dosing [2].
  • 2. Inflammatory Pain Model (Formalin Test):
    • Inject dilute formalin subcutaneously into the mouse paw. This produces a biphasic pain response (acute and inflammatory) [2].
    • Administer the inhibitor prior to formalin injection. Quantify the time the mouse spends licking or biting the injected paw in the early (0-5 min) and late (15-40 min) phases [2].
Structural Biology (Cryo-Electron Microscopy)

Cryo-EM is used to determine high-resolution structures of inhibitor-channel complexes, which is invaluable for rational drug design [1] [4].

  • 1. Protein Purification: Express and purify the full-length human Nav1.7-β1-β2 complex or engineered VSD4-Nav1.7-NavPas chimeras from a suitable expression system (e.g., HEK293) [1] [4].
  • 2. Complex Formation and Vitrification: Incubate the purified channel with the inhibitor at a concentration at least 10-fold higher than its IC₅₀ for 1 hour. Then vitrify the sample [1].
  • 3. Data Collection and Processing: Collect cryo-EM micrographs. Use single-particle analysis for 2D classification, 3D reconstruction, and model building to resolve the inhibitor's density within the channel structure [4].

Emerging Trends and Future Directions

The field is moving beyond simple pore blockade towards more sophisticated strategies.

  • Targeting Protein Interactors: Disrupting the Nav1.7-FGF13 interaction with molecules like PW164 offers a novel method to modulate channel function, potentially with greater specificity and fewer side effects [6] [7].
  • Multi-Target Inhibition: Compounds like ANP-230, which equipotently block Nav1.7, Nav1.8, and Nav1.9, represent a promising strategy for achieving broad-spectrum efficacy in neuropathic pain [5].
  • Rational Design of Biologics: Computational design of peptide inhibitors based on venom toxins (e.g., ProTx-II) has yielded candidates like PTx2-3127 with nanomolar potency and >1000-fold selectivity for Nav1.7, showing efficacy in rat pain models [8].

Conclusion

References

Known Scientific Information on Aneratrigine

Author: Smolecule Technical Support Team. Date: February 2026

Based on current information, the known details about aneratrigine can be summarized as follows:

Property Description
Mechanism of Action Sodium channel protein type 9 subunit alpha (Naᵥ1.9) blocker [1].
Stated Research Use Neuropathic pain diseases research [1].
CAS Number 2097163-74-9 [1].
Molecular Weight 487.97 g/mol [1].
Chemical Formula C₁₉H₂₀ClF₂N₅O₂S₂ [1].
Commercial Availability Available for "research use only" from chemical suppliers (e.g., MedChemExpress) [1].
Development Status Preclinical research compound; no clinical trial data found in search results.

Research Context and Deeper Insights

While direct data on this compound is sparse, the search results provide crucial context about its target and the field of neuropathic pain research.

  • The Significance of Naᵥ1.9 as a Target: this compound is described as a blocker of the Naᵥ1.9 sodium channel, which is preferentially expressed in peripheral nociceptors (pain-sensing neurons) [2]. Targeting specific sodium channels in nociceptors is a validated strategy for developing non-opioid analgesics, as demonstrated by the recent FDA approval of suzetrigine, a Naᵥ1.8 inhibitor, for acute pain [2].
  • Distinction from Other Sodium Channel Blockers: It is important to distinguish this compound from other sodium channel blockers investigated for neuropathic pain, such as lamotrigine (which targets other sodium channel subtypes) [3]. Their mechanisms and potential applications may differ significantly.

Experimental Models for Neuropathic Pain Research

Should your research involve experimental validation of this compound, here are well-established preclinical models commonly used in the field. The table below summarizes key models, and the diagram illustrates a general workflow for in vivo efficacy assessment.

General Workflow for In Vivo Efficacy Assessment Neuropathic Pain\nModel Induction Neuropathic Pain Model Induction Post-operative\nRecovery & Baseline\nAssessment Post-operative Recovery & Baseline Assessment Neuropathic Pain\nModel Induction->Post-operative\nRecovery & Baseline\nAssessment Spinal Nerve Ligation\n(SNL) Spinal Nerve Ligation (SNL) Neuropathic Pain\nModel Induction->Spinal Nerve Ligation\n(SNL) Chemotherapy-Induced\nNeuropathy (CIPN) Chemotherapy-Induced Neuropathy (CIPN) Neuropathic Pain\nModel Induction->Chemotherapy-Induced\nNeuropathy (CIPN) Chronic Constriction\nInjury (CCI) Chronic Constriction Injury (CCI) Neuropathic Pain\nModel Induction->Chronic Constriction\nInjury (CCI) Spared Nerve Injury\n(SNI) Spared Nerve Injury (SNI) Neuropathic Pain\nModel Induction->Spared Nerve Injury\n(SNI) Treatment\nAdministration\n(e.g., this compound) Treatment Administration (e.g., this compound) Post-operative\nRecovery & Baseline\nAssessment->Treatment\nAdministration\n(e.g., this compound) Behavioral Pain\nAssessment Behavioral Pain Assessment Treatment\nAdministration\n(e.g., this compound)->Behavioral Pain\nAssessment Tissue Collection &\nEx Vivo Analysis Tissue Collection & Ex Vivo Analysis Behavioral Pain\nAssessment->Tissue Collection &\nEx Vivo Analysis Mechanical Allodynia\n(von Frey filaments) Mechanical Allodynia (von Frey filaments) Behavioral Pain\nAssessment->Mechanical Allodynia\n(von Frey filaments) Thermal Hyperalgesia\n(Hargreaves test) Thermal Hyperalgesia (Hargreaves test) Behavioral Pain\nAssessment->Thermal Hyperalgesia\n(Hargreaves test) Spontaneous Pain\nBehaviors Spontaneous Pain Behaviors Behavioral Pain\nAssessment->Spontaneous Pain\nBehaviors Molecular Studies\n(DRG, Spinal Cord) Molecular Studies (DRG, Spinal Cord) Tissue Collection &\nEx Vivo Analysis->Molecular Studies\n(DRG, Spinal Cord) Immunohistochemistry\n(Glia, Markers) Immunohistochemistry (Glia, Markers) Tissue Collection &\nEx Vivo Analysis->Immunohistochemistry\n(Glia, Markers) Protein/RNA\nExpression Protein/RNA Expression Tissue Collection &\nEx Vivo Analysis->Protein/RNA\nExpression

General Workflow for In Vivo Efficacy Assessment

Model Name Key Features & Application Reference

| Spinal Nerve Ligation (SNL) | - Tight ligation of L5/L6 spinal nerves.

  • Robust, long-lasting mechanical allodynia.
  • Allows for specific study of injured DRG neurons. [4] [5] | Kim and Chung, 1992 | | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | - Mimics neuropathic pain from chemotherapeutics.
  • Different drugs (e.g., vincristine, paclitaxel) affect different nerve fiber types. [5] | Hsieh et al., 2020 | | Chronic Constriction Injury (CCI) | - Four loose ligatures around the sciatic nerve.
  • Combines injury with inflammation.
  • Useful for studying decompression. [5] | Bennett and Xie, 1988 | | Spared Nerve Injury (SNI) | - Lesion of two of three terminal sciatic branches, sparing the sural nerve.
  • Robust mechanical allodynia.
  • Low local inflammation. [5] | Decosterd and Woolf, 2000 |

Interpretation and Next Steps for Researchers

The available information suggests that this compound is an early-stage research compound.

  • Current Status: this compound is a preclinical research compound targeting the Naᵥ1.9 channel. Its development appears to be behind that of other sodium channel blockers, such as suzetrigine (Naᵥ1.8 inhibitor), which has progressed through clinical trials [2].
  • Suggested Research Actions:
    • Consult Specific Scientific Literature: Conduct a detailed search on platforms like PubMed and Google Scholar using the CAS number (2097163-74-9) and the compound name.
    • Investigate the Target: Deepen your research into the Naᵥ1.9 channel's role in neuropathic pain pathophysiology, as understanding the target can provide insights into the compound's potential utility [2].
    • Explore Related Programs: Review public data from initiatives like the NIH PRECISION Human Pain Network, which aims to molecularly profile human nociceptors and may provide valuable data on relevant targets like Naᵥ1.9 [2].

References

Aneratrigine sodium channel protein type 9 subunit alpha blocker

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile of Aneratrigine

The table below summarizes the core technical data for this compound:

Property Description
CAS Number 2097163-74-9 [1] [2]
Molecular Formula C₁₉H₂₀ClF₂N₅O₂S₂ [1] [3] [2]
Molecular Weight 487.97 g/mol [1] [3] [4]
Appearance White to off-white solid [1] [2]
Primary Biological Target Sodium channel protein type 9 subunit alpha (Nav1.7) [1] [3]
Reported IC₅₀ vs. Nav1.7 19 nM [5]
Research Application Neuropathic pain diseases research [1]

Formulation Development and Stabilization Strategy

This compound mesylate, the salt form used in clinical formulations, is a BCS Class IV compound with low solubility and low permeability [5]. Its solubility is highly pH-dependent, being lowest (0.03-0.06 mg/mL) at gastric pH 1.2 and highest (~5.22 mg/mL) at pH 4.0 [5]. This property posed a major challenge for oral bioavailability.

Initial formulations used wet granulation with 20% sodium bicarbonate (NaHCO₃) to modulate gastric pH and enhance dissolution [5]. However, scaling up this process led to stability issues. Prolonged drying caused NaHCO₃ to decompose, raising the pH and triggering degradation, which resulted in discoloration and impurity levels exceeding limits [5].

The solution was a switch to dry granulation, which minimizes heat and moisture exposure. This method successfully produced stable batches at laboratory (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales, with total impurities below 0.05% and over 80% dissolution within 30 minutes at pH 4.0 [5]. This robust process enabled the drug's advancement to Phase 2a clinical trials [5].

The Therapeutic Target: Nav1.7 in Pain Signaling

This compound's mechanism of action is through selective blockade of the Nav1.7 sodium channel, which is encoded by the SCN9A gene [6] [7] [8]. This channel is predominantly expressed in peripheral pain-sensing neurons (nociceptors) and plays a critical role in amplifying subtle depolarizing signals to the threshold needed for action potential generation [7] [8].

The following diagram illustrates the role of Nav1.7 in pain signaling and the site of this compound's action.

G PainStimulus Painful Stimulus GeneratorPotential Generator Potential (Small depolarization) PainStimulus->GeneratorPotential  Triggers Nociceptor Peripheral Nociceptor Nav17 Nav1.7 Channel GeneratorPotential->Nav17  Activates ActionPotential Action Potential Initiation Nav17->ActionPotential Amplifies Signal SignalToCNS Pain Signal to CNS ActionPotential->SignalToCNS This compound This compound This compound->Nav17 Blocks

Figure 1: this compound blocks Nav1.7 channels on pain-sensing neurons, preventing the amplification of pain signals before they reach the brain.

Human genetics validate Nav1..7 as a compelling drug target [6] [5]. Individuals with loss-of-function mutations in the SCN9A gene have a congenital inability to feel pain (though otherwise neurologically normal), while gain-of-function mutations cause severe inherited pain disorders like primary erythromelalgia and paroxysmal extreme pain disorder [6] [7] [8]. Blocking Nav1.7 is therefore expected to provide analgesia without the risks of addiction associated with opioids [5].

Research Use and Further Information

  • For Research Use Only: It is crucial to note that this compound is strictly labeled "For research use only" and is not for sale to patients or for human diagnostic or therapeutic use [1].
  • Solubility Protocols for Experiments: For in vitro work, this compound is soluble in DMSO (100 mg/mL). For in vivo studies, several vehicle protocols are suggested, such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, to achieve clear solutions of ≥ 2.5 mg/mL [1].

References

Aneratrigine selective Nav1.7 inhibitor potency

Author: Smolecule Technical Support Team. Date: February 2026

Aneratrigine Potency and Profile

The core quantitative data for this compound is summarized in the table below.

Property Value / Description Context / Comparison
IC₅₀ (Nav1.7) 19 nM Considered comparable to Pfizer's clinical candidate PF-05089771 (IC₅₀ = 11 nM) [1].
Chemical Class Not explicitly stated (distinct from aryl- and acylsulfonamides) Developed as an alternative to earlier classes (aryl- and acylsulfonamides) which faced clinical limitations [1].
Developmental Stage Phase 2a (as of August 2025) Advanced to Phase 2a following resolution of initial formulation stability issues [1].
BCS Classification Class IV Characterized by low solubility and low permeability [1].

Experimental Evidence and Development Context

The primary data on this compound comes from a study focused on overcoming its formulation challenges.

  • Source of Potency Data: The IC₅₀ value was reported in a 2025 journal article titled "Enhancing Chemical Stability and Bioavailability of this compound Capsules via Dry Granulation." The study's objective was to address the poor aqueous solubility and limited bioavailability observed in Phase 1 studies by developing a stable oral capsule formulation [1].
  • Formulation Challenge & Solution: The initial clinical formulation used sodium bicarbonate to enhance dissolution via pH modulation. However, large-scale wet granulation caused stability issues (discoloration, excessive degradants) due to NaHCO₃ decomposition under thermal and moisture stress. The researchers successfully implemented dry granulation, which minimized heat and moisture exposure. This process was scaled from laboratory to commercial batches (up to 25.9 kg), maintaining chemical integrity and enabling the compound's advancement to Phase 2a trials [1].

Insights into Nav1.7 Inhibitor Development

Understanding this compound's potential requires considering the broader landscape of Nav1.7-targeted drugs. The following workflow outlines the key stages and considerations in this process, from target validation to addressing clinical translation challenges.

architecture TargetValidation Target Validation LeadIdentification Lead Identification TargetValidation->LeadIdentification Optimization Lead Optimization LeadIdentification->Optimization ClinicalTranslation Clinical Translation Optimization->ClinicalTranslation HumanGenetics Human Genetics (CIP, IEM, PEPD) HumanGenetics->TargetValidation HighThroughputScreening High-Throughput Screening (HTS) HighThroughputScreening->LeadIdentification StructuralBiology Structural Biology (e.g., Cryo-EM) StructuralBiology->Optimization PK_PDModeling Translational PK/PD Modeling PK_PDModeling->ClinicalTranslation SubtypeSelectivity Subtype Selectivity Challenge SubtypeSelectivity->Optimization Formulation Formulation & Bioavailability Formulation->ClinicalTranslation CentralVsPeripheral Central vs. Peripheral Site of Action CentralVsPeripheral->ClinicalTranslation ClinicalFailures Clinical Failures of Previous Candidates ClinicalFailures->ClinicalTranslation

This field faces several significant hurdles that have prevented many potent inhibitors from becoming successful drugs.

  • The Selectivity Challenge: Nav1.7 is one of nine closely related sodium channel subtypes. Achieving molecular selectivity is difficult but critical to avoid off-target effects on channels like the cardiac Nav1.5 [2] [3].
  • The Site of Action Debate: A key hypothesis for past clinical failures is that inhibiting Nav1.7 in the central nervous system, particularly at the presynaptic terminals in the spinal cord, may be necessary for strong analgesic efficacy. This suggests that peripherally restricted drugs may have limited effectiveness [4] [3].
  • Learning from Past Candidates: Several previous clinical candidates, such as PF-05089771 (aryl sulfonamide) and GDC-0276 (acyl sulfonamide), failed due to lack of efficacy or safety concerns, highlighting the need for improved chemical series and better understanding of the required pharmacokinetics [2] [3].

Suggested Research Directions

Given the limited public data on this compound, you may find it valuable to:

  • Monitor Clinical Trial Registries: For updates on the progress and results of its Phase 2a trials.
  • Investigate the Chemical Structure: The structure is not detailed in the available literature. Discovering this would help place it in the context of known Nav1.7 inhibitor classes.
  • Deepen Mechanistic Studies: Explore whether its action involves enhancing channel inactivation (a promising mechanism noted for the clinical candidate CNV1014802) or affecting activation [5].

References

Physicochemical Properties of Aneratrigine Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties that define Aneratrigine mesylate as a BCS Class IV compound [1] [2] [3].

Property Value / Description Significance
BCS Classification Class IV Low solubility, low permeability [1].
Aqueous Solubility 4.91 mg/mL (in water) [1]. High variability makes formulation challenging.
Solubility at Gastric pH (1.2) 0.06 mg/mL [1] [3]. Very low solubility in stomach limits bioavailability.
pKa Values pKa1=1.1, pKa2=3.0, pKa3=5.5, pKa4=8.7 [1]. Complex pH-dependent solubility profile.
Partition Coefficient (Log P) -0.54 (in water, 37°C) [1]. Compound is highly hydrophilic.
Distribution Coefficient (Log D) Ranges from -0.76 (pH 1) to 0.83 (pH 12) [1]. Indicates limited membrane permeability across physiological pH range.

Formulation Challenge and Solution

The initial formulation used sodium bicarbonate (NaHCO₃) via wet granulation to modulate stomach pH and enhance dissolution [1] [2]. However, scaling up this process caused significant stability issues, including capsule discoloration and high impurity levels, due to NaHCO₃ decomposition under heat and moisture [1].

The successful solution was to switch to a dry granulation process. This method minimizes heat and moisture exposure, preserving the chemical integrity of the formulation. The dry granulation process was successfully scaled from laboratory to commercial batches, resulting in [1] [3]:

  • Enhanced Stability: Total impurities were reduced to below 0.05%.
  • Improved Dissolution: Over 80% drug release within 30 minutes at pH 4.0.

The following diagram illustrates the experimental workflow that led to the optimized formulation:

Start Problem: this compound Low Solubility at Gastric pH F1 Initial Formulation Wet Granulation with NaHCO₃ Start->F1 F2 Scale-Up Failure Discoloration & High Impurities F1->F2 F3 Root Cause Analysis NaHCO₃ Decomposition under Heat/Moisture F2->F3 F4 Solution: Dry Granulation Minimizes Heat/Moisture Exposure F3->F4 F5 Successful Scale-Up & Results Low Impurities, High Dissolution F4->F5

Experimental workflow for this compound formulation optimization.

Detailed Experimental Protocol: Dry Granulation

The methodology for preparing the stable this compound capsules via dry granulation is as follows [1] [2]:

  • Materials: this compound mesylate (API), spray-dried lactose (Fast Flo 316), granulated lactose (Supertab 30GR), microcrystalline cellulose PH102 (Avicel PH102), sodium bicarbonate (Emprove Essential), croscarmellose sodium (Ac-di-sol SD-711), magnesium stearate (Ligamed MF-2V-MB), and colloidal silicon dioxide (Aerosil 200 Pharma).
  • Blending: The API and all intra-granular excipients (except magnesium stearate) are blended uniformly using a method like bag mixing for 200 cycles.
  • Granulation: The blended powder mixture is compacted using a roller compactor to form ribbons.
  • Milling: The resulting ribbons are milled and passed through a #30 sieve (600 μm) to produce uniform granules.
  • Blending (Extra-granular): The milled granules are blended with extra-granular excipients, which typically include a portion of the sodium bicarbonate and disintegrants.
  • Lubrication: Magnesium stearate is added as a lubricant to the final blend and mixed gently.
  • Encapsulation: The final blend is filled into size 00 gelatin capsules.

Key Takeaways for Drug Development Professionals

  • For Alkalizer-Containing Formulations: If your formulation relies on an alkalizing agent like sodium bicarbonate to enhance solubility, dry granulation is a robust manufacturing alternative to wet granulation. It effectively avoids the stability issues triggered by thermal and moisture stress during scale-up [1].
  • A Model for BCS Class IV Drugs: This case study provides a successful model for developing other heat- and moisture-sensitive compounds with poor solubility. The systematic approach of identifying a failure mode, understanding the root cause, and implementing a scalable solution is widely applicable [1] [3].

References

Physicochemical Properties of Aneratrigine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data for aneratrigine hydrochloride. Note that the solubility value is for the free base form and should be used as a reference.

Property Value / Description
CAS Number 2097163-75-0 [1] [2]
Molecular Formula C₁₉H₂₁Cl₂F₂N₅O₂S₂ [1] [2]
Molecular Weight 524.44 g/mol [1] [2]
Solubility in DMSO ~100 mg/mL (estimated from free base data) [3]
Related Form This compound (free base, CAS 2097163-74-9) [3] [1]
Storage Store as a solid at recommended conditions; in solvent, store at -80°C for 6 months or -20°C for 1 month [1] [2]

Stock Solution Preparation Protocol

For the free base form of this compound, a detailed protocol for preparing a 100 mg/mL stock solution in DMSO is available [3]. You can adapt this general procedure for the hydrochloride salt.

  • Calculations: Determine the mass of this compound hydrochloride needed for your desired concentration and volume.
  • Weighing: Accurately weigh the required mass of this compound hydrochloride.
  • Dissolution: Transfer the compound to a clean vial and add the necessary volume of pure, anhydrous DMSO.
  • Mixing: Mix thoroughly using a vortex mixer or gentle sonication (Note: the protocol for the free base specifies the use of ultrasound and notes that hygroscopic DMSO can impact solubility [3]).
  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C (recommended for 6 months) or -20°C (recommended for 1 month) [1] [2].

Key Considerations for Using DMSO in Experiments

When using DMSO as a solvent, it is critical to account for its potential effects on biological systems, even at low concentrations.

  • Low Affinity Binding to Proteins: DMSO can bind to proteins, such as Nerve Growth Factor (hNGF), with low affinity. While it may not induce significant conformational changes, this binding could potentially interfere with experimental results by competing with or altering the binding of small molecule ligands [4].
  • Off-Target Effects in Cellular Models: Studies on lung cancer cell lines have shown that even ultra-low concentrations of DMSO (as low as 0.0008% v/v) can have broad, heterogeneous, and cell-line-dependent effects on cellular signaling networks and protein phosphorylation. These off-target effects must be carefully controlled for in pre-clinical assays to avoid misattributing the effects to your compound of interest [5].
  • Alteration of Membrane Properties: DMSO interacts with synthetic and natural lipid membranes, affecting their mechanical properties, lipid packing, and permeability. This can increase membrane permeability to molecules like ATP, which is an important consideration in cell-based assays [6].

Proposed Experimental Workflow

To establish a reliable protocol for your work with this compound hydrochloride, you may need to generate your own empirical data. The following diagram outlines a suggested workflow.

G Start Weigh this compound HCl Step1 Add Anhydrous DMSO Start->Step1 Step2 Mix (Vortex/Sonicate) Step1->Step2 Step3 Visually Inspect for Clarity Step2->Step3 Step4 Document Solubility Limit Step3->Step4 End Proceed with Experiment Step4->End

How to Proceed Without Specific Data

Given the lack of explicit data for the hydrochloride salt, here are practical steps you can take:

  • Start with the Reference Value: Use the 100 mg/mL solubility of the free base as a starting point for your solubility tests with the hydrochloride salt.
  • Perform Empirical Testing: Conduct small-scale solubility tests by sequentially adding DMSO to a known mass of the compound until it fully dissolves, noting the maximum concentration achieved.
  • Verify Purity: Check the Certificate of Analysis (CoA) for your batch of this compound hydrochloride, as it may contain solubility information or purity data that could affect dissolution.

References

Aneratrigine stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Handling

Aneratrigine's properties present challenges for formulation and handling, which are critical for experimental success.

Key Properties: [1]

  • Molecular Formula: C₁₉H₂₀ClF₂N₅O₂S₂ [2] [3]
  • Molecular Weight: 487.97 g/mol (free base) [2]
  • CAS Number: 2097163-74-9 (free base); 2097163-75-0 (hydrochloride salt) [2] [4]
  • Appearance: White to off-white solid [2]
  • pKa Values: pKa1 = 1.1, pKa2 = 3.0, acidic pKa3 = 5.5, basic pKa4 = 8.7 [1]
  • Solubility: Highly pH-dependent. Minimal solubility at gastric pH (0.03 mg/mL at pH 1.2), with maximum solubility (5.22 mg/mL) observed at pH 4.0 [1].

Hazards and Safe Handling: this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed [3]. Please adhere to the following precautions:

  • Personal Protective Equipment (PPE): Use safety goggles, gloves, and impervious clothing [3].
  • Engineering Controls: Work in a well-ventilated area, preferably within a fume hood [3].
  • Hygiene: Avoid inhalation, skin, and eye contact. Do not eat, drink, or smoke when handling the product, and wash skin thoroughly after handling [3].

Stock Solution Preparation & Formulation

The table below summarizes standard preparation methods for in vitro and in vivo applications based on current data.

Table 1: Standard Preparation Methods for this compound

Application Solvent / Formulation Target Concentration Protocol Steps & Notes

| In Vitro Assays [2] | Anhydrous DMSO | 100 mg/mL (204.93 mM) | 1. Weigh the required mass of this compound. 2. Add DMSO to achieve the final concentration. 3. Use ultrasonic treatment to aid dissolution if necessary. Note: DMSO is hygroscopic; use a newly opened container to prevent water absorption. | | In Vivo Injection (Mouse/Rat) [4] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5 mg/mL | 1. Prepare a 25 mg/mL stock solution in DMSO. 2. Mix 100 µL stock with 400 µL PEG300 and 50 µL Tween 80. 3. Add 450 µL saline to a final volume of 1 mL. | | In Vivo Injection (Alternate) [4] | 10% DMSO + 90% Corn Oil | 2.5 mg/mL | 1. Prepare a 25 mg/mL stock solution in DMSO. 2. Add 100 µL stock to 900 µL corn oil and mix well. | | Oral Administration (Mouse/Rat) [4] | 0.5% Carboxymethylcellulose Sodium (CMC-Na) | 2.5 mg/mL | 1. Prepare a 0.5% CMC-Na solution in purified water. 2. Add this compound powder to the solution and suspend by mixing (e.g., vortexing). Note: This forms a suspension, not a true solution. |

Storage and Stability

Proper storage is critical for maintaining the chemical integrity of this compound.

Table 2: Recommended Storage Conditions

Form Temperature Shelf Life Notes
Powder [2] [3] -20°C 3 years Keep the container tightly sealed in a cool, well-ventilated place.
Stock Solution in DMSO [2] -80°C 6 months Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO [2] -20°C 1 month Aliquot to avoid repeated freeze-thaw cycles.

Experimental Workflow for Preparation

The following diagram outlines the logical decision-making process for preparing this compound for your experiments, based on the protocols above.

G start Start: Prepare this compound decision_app Application Type? start->decision_app in_vitro In Vitro Assay decision_app->in_vitro In Vitro in_vivo In Vivo Study decision_app->in_vivo In Vivo sol_in_vitro Prepare Stock in DMSO (100 mg/mL) in_vitro->sol_in_vitro decision_route Administration Route? in_vivo->decision_route inject Injectable decision_route->inject Injection oral Oral decision_route->oral Gavage store_in_vitro Aliquot & Store (-80°C for 6 mo) sol_in_vitro->store_in_vitro sol_inject Dilute Stock for Injection (e.g., 10% DMSO + Corn Oil) inject->sol_inject sol_oral Suspend in 0.5% CMC-Na oral->sol_oral use_fresh Use Freshly Prepared Formulation sol_inject->use_fresh sol_oral->use_fresh

Key Conclusions & Recommendations

  • Solubility is a Major Hurdle: this compound is a BCS Class IV compound with low solubility and permeability [1]. Its solubility is highly pH-dependent [1], which must be considered for both in vitro assay buffers and in vivo formulation.
  • DMSO is Key for In Vitro Work: For cellular assays, preparing a high-concentration stock in anhydrous DMSO is the most straightforward method [2].
  • Formulate for In Vivo Studies: For animal studies, the compound must be formulated using appropriate vehicles like those described to ensure bioavailability and accurate dosing [4].
  • Prioritize Stability: The chemical stability of this compound can be compromised by heat and moisture [1]. Adhering to recommended storage temperatures and minimizing freeze-thaw cycles of stock solutions is essential for reproducible results [2] [3].

References

Application Notes: Investigating the pH-Dependent Solubility of Aneratrigine Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Aneratrigine is a potent and selective Nav1.7 inhibitor developed as a promising non-opioid analgesic candidate. The mesylate salt form used in clinical formulations is classified as a BCS class IV compound, characterized by low solubility and low permeability, presenting a significant challenge for oral bioavailability [1]. Its solubility is profoundly pH-dependent, a critical factor that must be managed through formulation strategies to ensure adequate dissolution and absorption. These application notes provide a consolidated reference on the physicochemical properties of this compound mesylate and detail standardized protocols for profiling its solubility and stability, essential for robust formulation development.

Physicochemical Profile and pH-Solubility Relationship

A comprehensive understanding of the pH-solubility profile is fundamental to designing an effective formulation for this compound mesylate. The key physicochemical parameters are summarized below.

Table 1: Key Physicochemical Properties of this compound Mesylate

Property Value / Description Condition / Method Significance
BCS Classification Class IV (Low Solubility, Low Permeability) N/A High development complexity; requires solubility and permeability enhancement [1]
pKa Values pKa1 = 1.1, pKa2 = 3.0, pKa3 = 5.5, pKa4 = 8.7 ACD/Percepta simulation Explains complex pH-dependent solubility behavior [1]
Partition Coefficient (Log P) -0.54 In water, 37 °C Indicates high hydrophilicity [1]
Distribution Coefficient (Log D) -0.76 to 0.83 pH 1 to 12 Confirms pH-dependent lipophilicity and limited membrane permeability [1]

The solubility of this compound mesylate varies dramatically across the physiological pH range due to its multiple pKa values. This profile directly informs formulation strategies, such as the use of alkalizing agents to modulate the gastric environment.

Table 2: pH-Dependent Solubility Profile of this compound Mesylate

pH Condition Solubility (mg/mL) Physiological Correlation & Formulation Implication
Gastric pH (1.2) 0.03 - 0.06 Major absorption barrier; necessitates pH modulation in formulation [1]
pH 4.0 5.22 Represents the duodenal environment (primary absorption site); target pH for dissolution enhancement [1]
Intestinal pH (6.8) 0.71 Indicates re-precipitation risk in the intestines [1]
Aqueous Media 4.91 Baseline solubility without pH effects [1]

The following diagram illustrates the logical relationship between the drug's properties, the identified problem, the implemented formulation strategy, and the final outcome, highlighting the critical decision points.

AneratrigineStrategy This compound Formulation Strategy Start This compound Mesylate BCS Class IV API Problem Critical Problem: Very Low Solubility at Gastric pH (0.03 mg/mL) Start->Problem pH-dependent Solubility Strategy Formulation Strategy: In-situ pH Modulation with Sodium Bicarbonate Problem->Strategy Requires pH > 4.0 Challenge Scale-Up Challenge: Wet Granulation caused Degradation and Discoloration Strategy->Challenge Thermal/Moisture Stress Solution Optimized Process: Dry Granulation Challenge->Solution Minimizes Heat/Moisture Outcome Successful Outcome: High Stability & >80% Dissolution Solution->Outcome Scalable Process

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize this compound mesylate.

Protocol: Equilibrium Solubility Measurement

Objective: To determine the equilibrium solubility of this compound mesylate across a range of physiologically relevant pH buffers.

Materials:

  • API: this compound Mesylate
  • Buffers: Aqueous buffers covering pH 1.2, 4.0, 6.8, and others as required (e.g., HCl solution for pH 1.2, acetate buffer for pH 4.0, phosphate buffer for pH 6.8).
  • Equipment: Water bath shaker, HPLC system with UV detector, analytical balance, centrifuge, syringe filters (0.45 µm).

Method:

  • Buffer Preparation: Prepare sufficient volumes of each pH buffer. Confirm the pH of each buffer solution at 37±0.5°C.
  • Saturation: Place an excess amount of this compound mesylate (approximately 10-15 mg/mL) into separate containers for each buffer. Add a measured volume of buffer to each container.
  • Equilibration: Agitate the suspensions continuously in a water bath shaker maintained at 37±0.5°C for a minimum of 24 hours to reach equilibrium.
  • Sample Preparation: After 24 hours, withdraw aliquots from each container. Centrifuge and filter through a 0.45 µm membrane filter to obtain a clear supernatant.
  • Analysis: Dilute the filtrate appropriately with a compatible solvent (e.g., methanol or mobile phase). Analyze the concentration of this compound mesylate in each sample using a validated HPLC-UV method. Perform all measurements in triplicate.
Protocol: HPLC Analysis for Solubility and Stability Studies

This protocol is adapted from methodologies used for similar compounds, such as Alectinib HCl [2].

Objective: To quantify this compound mesylate concentration in solubility samples and identify degradation products in stability studies.

Materials:

  • HPLC System: Equipped with a UV or PDA detector.
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate). A specific example is a ratio of 65:35 (v/v) acetonitrile to buffer, though conditions must be optimized for this compound.
  • Standards: this compound mesylate reference standard.

Method:

  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: To be established during method validation (e.g., 339 nm based on analogous methods) [2].
    • Injection Volume: 10-20 µL
    • Column Temperature: 30-40°C
    • Run Time: As required for elution (~10-15 minutes).
  • System Suitability: The method should be validated for linearity, precision, and accuracy. A linearity range of 10-300 µg/mL with a correlation coefficient (R²) of >0.999 is recommended [2].
  • Sample Analysis: Inject filtered sample solutions and quantify the concentration by comparing the peak area to a pre-established calibration curve.
Protocol: Stress Testing for Incompatibility

Objective: To identify incompatibilities between the API and excipients, particularly under conditions of heat and moisture.

Materials: API, individual excipients (lactose, NaHCO₃, croscarmellose sodium, Mg stearate, etc.).

Method:

  • Sample Preparation: Prepare binary mixtures of the API with each excipient (e.g., 1:1 ratio by weight). Include a sample of pure API as a control.
  • Stress Conditions: Expose the mixtures to accelerated stress conditions, such as 60°C and 75% relative humidity, for a period of 1-4 weeks.
  • Analysis: Monitor the samples visually for discoloration and analyze them by HPLC at predetermined intervals for the formation of degradation products. A significant increase in impurities compared to the pure API control indicates an incompatibility [1].

The workflow for the comprehensive characterization of the API, from initial property assessment to final formulation decision-making, is visualized below.

ExperimentalWorkflow API Characterization Workflow Start API Characterization Plan PhysChem Physicochemical Property Profiling Start->PhysChem Solubility pH-Solubility Profile Study PhysChem->Solubility Excipient Excipient Compatibility Testing Solubility->Excipient Formulate Develop Initial Formulation Excipient->Formulate StressTest Stress Testing (Heat & Moisture) Formulate->StressTest Analyze HPLC Analysis & Physical Inspection StressTest->Analyze Decision Stable? (Impurities < 0.2%) Analyze->Decision ScaleUp Scale-Up with Dry Granulation Decision->ScaleUp Yes Reformat Reformulate / Change Process Decision->Reformat No Reformat->Formulate

Formulation Development and Scale-Up

Initial formulation efforts for this compound used wet granulation with 20% sodium bicarbonate (NaHCO₃) to create a microenvironment with a higher pH upon dissolution, successfully improving dissolution to 82.6% at 30 minutes versus 38.7% without the alkalizer [1]. However, scaling this process to production (25.9 kg batch) revealed critical stability issues. Prolonged drying (>16 hours at 60°C) caused NaHCO₃ to decompose, increasing the pH of the formulation and catalyzing degradation. This resulted in discoloration and total impurity levels of 1.3%, exceeding the 1.0% specification limit [1].

To resolve this, the manufacturing process was switched to dry granulation (roller compaction), which minimizes heat and moisture exposure. This change resulted in a highly stable product with total impurities below 0.05% and maintained dissolution performance exceeding 80% at 30 minutes in pH 4.0 media, successfully enabling the product's advancement to Phase 2a trials [1].

References

Application Notes: Development of a Stable Aneratrigine Capsule Formulation via Dry Granulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Aneratrigine is a potent and selective Nav1.7 inhibitor developed as a non-opioid analgesic for acute pain. The active pharmaceutical ingredient (API), this compound mesylate, is a BCS Class IV compound characterized by low solubility (0.03-0.06 mg/mL at pH 1.2) and low permeability, posing significant challenges for oral bioavailability [1] [2]. An initial formulation strategy used sodium bicarbonate (NaHCO₃) as an alkalizing agent for in situ pH modulation to enhance dissolution in the stomach. However, scaling up the wet granulation process led to significant stability challenges, including capsule content discoloration and excessive degradant formation, attributed to the decomposition of NaHCO₃ under thermal and moisture stress [1] [2]. This document details the successful development and scale-up of a stable this compound capsule formulation using dry granulation.

Formulation Design and Rationale

The primary goal was to enhance the chemical stability of the formulation while maintaining the improved dissolution profile provided by the alkalizing agent.

  • API Challenges: this compound mesylate exhibits strong pH-dependent solubility, with a minimum at gastric pH (1.2) and a maximum (5.22 mg/mL) at pH 4.0, which resembles the upper duodenum [2].
  • Key Excipient Function:
    • Sodium Bicarbonate (20%): Serves as an alkalizing agent to neutralize gastric acid, creating a micro-environmental pH that enhances API dissolution [1] [2].
    • Other Excipients: Lactose monohydrate and microcrystalline cellulose as fillers, croscarmellose sodium as a disintegrant, and magnesium stearate as a lubricant.
  • Process Selection: Dry granulation was selected over wet granulation to avoid exposing the NaHCO₃-containing blend to moisture and heat, which caused decomposition into sodium hydroxide and catalyzed API degradation during the extended drying cycles of production-scale wet granulation [1] [2] [3].
Dry Granulation Manufacturing Protocol

This protocol outlines the roller compaction method, which is preferred over the older slugging process due to its superior process control, scalability, and efficiency [4].

3.1. Equipment and Materials

  • Equipment: High-shear blender, roller compactor, mill/screener, capsule filling machine.
  • Materials: this compound mesylate, spray-dried lactose (Fast Flo 316), granulated lactose (Supertab 30GR), microcrystalline cellulose (Avicel PH102), sodium bicarbonate (Emprove Essential), croscarmellose sodium (Ac-di-sol SD-711), magnesium stearate (Ligamed MF-2V-MB), colloidal silicon dioxide (Aerosil 200) [2].

3.2. Step-by-Step Process Description The following workflow visualizes the entire dry granulation and encapsulation process:

G This compound Dry Granulation Workflow S1 Step 1: Intragranular Blending S2 Step 2: Roller Compaction S1->S2 S1_1 Weigh API & Intragranular Excipients (Lactose, MCC, NaHCO₃) S3 Step 3: Milling & Sizing S2->S3 S2_1 Feed Powder Blend into Roller Compactor S4 Step 4: Extragranular Blending S3->S4 S3_1 Mill Ribbons using Oscillating Mill S5 Step 5: Encapsulation S4->S5 S4_1 Blend Granules with Extragranular NaHCO₃ & Disintegrant S5_1 Fill Granules into Size 00 Gelatin Capsules S1_2 Blend in High-Shear Mixer for 15 min S1_1->S1_2 S2_2 Form Compacted Ribbons (Control Roll Pressure & Gap) S2_1->S2_2 S3_2 Sieve Granules (Target: 150-500 μm) S3_1->S3_2 S4_2 Add Lubricant (Mg Stearate) & Blend for 5 min S4_1->S4_2

3.3. Critical Process Parameters (CPPs) The following parameters must be monitored and controlled to ensure consistent granule quality [2] [4] [5].

Unit Operation Critical Process Parameter Target Range / Control Strategy
Blending Blending Speed & Time 15-20 minutes at fixed RPM to ensure uniformity.
Roller Compaction Roll Pressure 20-40 bar (optimized to form ribbons without over-compaction).
Roll Gap 2.0-3.0 mm (maintained consistently).
Screw Feeder Speed 10-25 RPM (adjusted to ensure consistent feed).
Milling Mill Screen Aperture 1.0-1.5 mm.
Mill Rotor Speed 1000-1500 RPM.
Analytical Methods and Quality Control

Rigorous in-process and release testing are critical for ensuring the final product quality.

4.1. Key Analytical Tests and Specifications

Test Method Specification
Assay & Content Uniformity HPLC 90.0-110.0% of label claim; RSD ≤2.0%
Related Substances (Impurities) HPLC (Validated Stability-Indicating Method) Any individual impurity: ≤0.2%; Total impurities: ≤1.0% [2]
Dissolution USP Apparatus II (Paddle), 900 mL pH 4.0 buffer, 50 rpm Q=80% in 30 minutes [1] [2]
Loss on Drying (LOD) IR Moisture Balance, 105°C ≤2.0% w/w
Granule Properties Laser Diffraction, Bulk/Tapped Density Particle Size (d50): 150-500 μm; Carr Index: <20 [6]

4.2. Stability Studies Stability studies must be conducted according to ICH guidelines. The optimized dry granulation formulation demonstrated enhanced stability, with total impurities remaining below 0.05% under accelerated conditions, a significant improvement over the unstable wet granulation batches [1] [2].

Scale-Up and Technology Transfer

The dry granulation process was successfully scaled from laboratory to commercial production, demonstrating robustness across different scales [2].

Batch Scale Batch Size Key Scale-Up Findings
Laboratory 1.5 kg Process parameters established; initial stability verified.
Pilot 5.4 kg Confirmed scalability of CPPs; granule properties consistent with lab batch.
Commercial 25.9 kg Demonstrated robust, reproducible process; chemical integrity maintained (total impurities <0.05%) [1] [2].

For continuous manufacturing, Residence Time Distribution (RTD) modeling can be applied for advanced process control and material tracking, facilitating real-time release and handling of out-of-specification (OOS) material [5].

Conclusion

The transition from wet granulation to dry granulation successfully resolved the critical stability issues in the this compound capsule formulation. This approach eliminated the heat and moisture stress that caused NaHCO₃ decomposition and subsequent API degradation. The documented protocol provides a robust, scalable, and transferable manufacturing platform for this compound, ensuring consistent product quality and supporting its successful advancement to Phase 2a clinical trials. This work also serves as a valuable model for developing other heat- and moisture-sensitive drug products containing functional alkalizing excipients.


References

Comprehensive Application Notes: Laboratory-Scale Compatibility Testing for Aneratrigine Formulation Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Aneratrigine is a potent and selective Nav1.7 inhibitor that has emerged as a promising non-opioid analgesic candidate for treating neuropathic pain. As a sodium channel blocker, it targets the Nav1.7 voltage-gated sodium channel, a key regulator of peripheral nociceptors that has been genetically validated as a therapeutic target for pain relief. The development of this compound addresses a critical unmet medical need for non-addictive analgesics as an alternative to opioid medications that carry significant risks of addiction and respiratory depression. [1] [2]

The active pharmaceutical ingredient (API), this compound mesylate, is classified as a BCS Class IV compound, characterized by both low solubility and low permeability. This presents significant formulation challenges, particularly due to its pH-dependent solubility profile. This compound mesylate demonstrates minimal solubility (0.03 mg/mL) at gastric pH 1.2, with solubility increasing to a maximum of 5.22 mg/mL at pH 4.0, resembling the slightly acidic environment of the upper duodenum. This solubility profile is attributed to its multiple dissociation constants (pKa1 = 1.1, pKa2 = 3.0, acidic pKa3 = 5.5, and basic pKa4 = 8.7). The compound is highly hydrophilic with a partition coefficient (log P) of -0.54 and a distribution coefficient (log D) ranging from -0.76 to 0.84 across pH 1-12, reflecting its limited membrane permeability. [1]

Initial formulation strategies incorporated 20% sodium bicarbonate (NaHCO₃) as an alkalizing agent to enhance dissolution through in situ pH modulation in the gastric environment. While this approach successfully improved dissolution (82.6% release at 30 minutes compared to 38.7% without alkalizer), scaling up the wet granulation process to production batches (25.9 kg) revealed critical stability issues, including capsule content discoloration (from white to pale yellow) and excessive formation of degradation products, with total impurities reaching 1.3%, exceeding the specification limit of 1.0%. These stability challenges were attributed to NaHCO₃ decomposition during prolonged drying (>16 hours at 60°C), which generated NaOH and catalyzed degradation pathways not observed in laboratory-scale batches with shorter drying times (5 hours). This underscored the moisture and thermal sensitivity of the formulation and necessitated robust compatibility testing protocols. [1]

Compatibility Testing Protocol

Materials and Equipment
2.1.1 Test Materials
  • Active Pharmaceutical Ingredient: this compound mesylate (supplied by contract manufacturing organization)
  • Excipients:
    • Spray-dried lactose (Fast Flo 316, Kerry Group)
    • Granulated lactose (Supertab 30GR, DFE Pharma)
    • Microcrystalline cellulose PH102 (Avicel PH102, Merck)
    • Sodium bicarbonate (Emprove Essential, Merck)
    • Croscarmellose sodium (Ac-di-sol SD-711, Dupont)
    • Magnesium stearate (Ligamed MF-2V-MB, Peter Greven GmbH)
    • Colloidal silicon dioxide (Aerosil 200 Pharma, Evonik Industries)
  • Capsule Shells: Size 00 white gelatin capsules (Capsugel)
  • Solvents: HPLC grade acetonitrile, methanol, acetic acid, phosphoric acid, sodium acetate [1]
2.1.2 Equipment
  • Analytical Balance (accuracy ±0.1 mg)
  • Laboratory Mixing Equipment (100 mL beakers and spatula for manual mixing)
  • Forced-Air Oven for controlled temperature and humidity stress testing
  • High-Performance Liquid Chromatography (HPLC) System with UV detection
  • Dissolution Test Apparatus (USP Apparatus 1 or 2)
  • pH Meter
  • Stability Chambers for accelerated stability testing [1]
Laboratory-Scale Compatibility Testing Procedure
2.2.1 Formulation Variants Preparation

The compatibility testing protocol employs a systematic exclusion approach to identify incompatibilities between this compound and specific excipients. The experimental design includes a reference formulation (C1) and five variants (C2-C6), each excluding a single excipient to isolate its potential impact on stability. [1]

Table 1: Formulation Compositions for Compatibility Testing

Component C1 (Reference) C2 (No Lactose) C3 (No NaHCO₃) C4 (No CCS) C5 (No SiO₂) C6 (No MgSt)
API (g) 4.79 4.79 4.79 4.79 4.79 4.79
Lactose monohydrate (g) 1.93 - 1.93 1.93 1.93 1.93
Sodium bicarbonate (g) 0.96 0.96 - 0.96 0.96 0.96
Croscarmellose sodium (g) 0.48 0.48 0.48 - 0.48 0.48
Colloidal silicon dioxide (g) 0.10 0.10 0.10 0.10 - 0.10
Magnesium stearate (g) 0.10 0.10 0.10 0.10 0.10 -
Total (g) 9.60 7.38 7.68 9.12 9.50 9.50

For each batch, accurately weigh all components according to the formulations in Table 1. Thoroughly mix the components in a 100 mL beaker using a spatula. Add purified water (up to 10 mL per batch) to simulate the large-scale wet granulation process, ensuring complete wetting of the mixture. Subject the wet mixtures to accelerated stress conditions (60°C for 16 hours) to mimic the prolonged drying conditions encountered during commercial-scale production. [1]

2.2.2 Stress Testing Conditions
  • Thermal Stress: 60°C for 16 hours in forced-air oven
  • Moisture Stress: 75% RH at 25°C for 1 month
  • Photolytic Stress: Exposure to UV and visible light per ICH Q1B guidelines
  • Long-Term Stability: 25°C/60% RH and 40°C/75% RH for 1, 2, 3, and 6 months [1]
Analytical Methods and Acceptance Criteria
2.3.1 High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 column (150 × 4.6 mm, 3.5 μm)
  • Mobile Phase: Gradient mixture of solvent A (0.1% phosphoric acid in water) and solvent B (acetonitrile)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Sample Concentration: 1 mg/mL [1]
2.3.2 Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle)
  • Medium: pH 4.0 buffer (500 mL)
  • Temperature: 37°C ± 0.5°C
  • Rotation Speed: 50 rpm
  • Sampling Time Points: 10, 20, 30, 45, and 60 minutes
  • Analytical Method: HPLC or UV-Vis spectrophotometry [1]
2.3.3 Acceptance Criteria
  • Description: Capsule contents must remain white to off-white
  • Assay: 95.0-105.0% of labeled claim
  • Impurities: Any individual impurity ≤0.2%, total impurities ≤1.0%
  • Dissolution: ≥80% release in 30 minutes [1]

Results and Data Analysis

Stability Testing Results

The laboratory-scale compatibility testing revealed critical stability issues with the wet granulation process when scaled to production conditions. Under accelerated stress conditions mimicking commercial-scale drying (60°C for 16 hours), the reference formulation C1 containing sodium bicarbonate exhibited significant degradation, with multiple impurities exceeding their individual threshold of 0.2%. [1]

Table 2: Impurity Profile Under Accelerated Stress Conditions

Impurity RRT Amount (%) Identification Specification Limit
0.92 0.38% Degradant A ≤0.2%
2.40 0.32% Degradant B ≤0.2%
2.44 0.27% Degradant C ≤0.2%
Total Impurities 1.3% - ≤1.0%

The root cause analysis determined that the instability was attributed to sodium bicarbonate decomposition under thermal and moisture stress during prolonged drying. The decomposition generated NaOH, which increased the microenvironmental pH and catalyzed degradation pathways not observed in laboratory-scale batches with shorter drying times (5 hours). This finding was confirmed through the compatibility testing variants, particularly formulation C3 (without sodium bicarbonate), which demonstrated significantly improved stability. [1]

Dissolution Performance

The inclusion of 20% sodium bicarbonate in the formulation was essential for achieving adequate dissolution performance due to the pH-dependent solubility of this compound mesylate. The alkalizing agent created a microenvironment that enhanced dissolution through in situ pH modulation. [1]

Table 3: Dissolution Performance Comparison

Formulation % Release at 30 min (pH 4.0) T₈₀% (minutes) Comparison to Reference
With NaHCO₃ 82.6% 22 Reference
Without NaHCO₃ 38.7% >60 -53.9%

The dissolution enhancement provided by sodium bicarbonate was critical for bioavailability, as the solubility of this compound mesylate increases from 0.03 mg/mL at gastric pH 1.2 to 5.22 mg/mL at pH 4.0, resembling the slightly acidic environment of the upper duodenum, a major absorption site. [1]

Experimental Workflow Visualization

Compatibility Testing Workflow

The following diagram illustrates the complete laboratory-scale compatibility testing workflow for this compound formulation development:

G cluster_prep Formulation Preparation cluster_stress Stress Testing cluster_analysis Analytical Assessment Start Start Compatibility Testing F1 Prepare Reference Formulation (C1) Start->F1 F2 Prepare Variant C2 (No Lactose) F1->F2 F3 Prepare Variant C3 (No NaHCO₃) F2->F3 F4 Prepare Variant C4 (No CCS) F3->F4 F5 Prepare Variant C5 (No SiO₂) F4->F5 F6 Prepare Variant C6 (No MgSt) F5->F6 S1 Thermal Stress (60°C for 16h) F6->S1 S2 Moisture Stress (75% RH, 25°C, 1 month) S1->S2 S3 Photolytic Stress (ICH Q1B) S2->S3 A1 HPLC Analysis (Impurity Profile) S3->A1 A2 Dissolution Testing (pH 4.0, 30 min) A1->A2 A3 Physical Inspection (Color, Appearance) A2->A3 Decision Formulation Acceptable? Meets All Criteria? A3->Decision Accept Accept Formulation Decision->Accept Yes Reject Identify Root Cause and Reformulate Decision->Reject No

Diagram 1: Comprehensive compatibility testing workflow for this compound formulation development

This compound Degradation Pathways

The following diagram illustrates the identified degradation pathways of this compound under stress conditions and the protective mechanism of dry granulation:

G WetGranulation Wet Granulation Process HeatMoisture Heat & Moisture Stress WetGranulation->HeatMoisture NaHCO3 Sodium Bicarbonate Decomposition HeatMoisture->NaHCO3 NaOH NaOH Formation NaHCO3->NaOH pH Increased Microenvironmental pH NaOH->pH Degradation This compound Degradation pH->Degradation Impurities Impurity Formation (RRT 0.92, 2.40, 2.44) Degradation->Impurities DryGranulation Dry Granulation Process MinimalExposure Minimal Heat/Moisture Exposure DryGranulation->MinimalExposure StableNaHCO3 Stabilized Sodium Bicarbonate MinimalExposure->StableNaHCO3 MaintainedpH Maintained Optimal pH StableNaHCO3->MaintainedpH Stability Enhanced Stability (Total Impurities < 0.05%) MaintainedpH->Stability

Diagram 2: this compound degradation pathways and stabilization mechanism

Discussion and Implications

The laboratory-scale compatibility testing for this compound formulations revealed critical insights into the drug-excipient interactions that significantly impact stability and performance. The systematic approach of testing formulation variants with individual excipient exclusions successfully identified sodium bicarbonate as both a critical component for dissolution enhancement and a potential source of instability under certain processing conditions. [1]

The decomposition mechanism of sodium bicarbonate under thermal and moisture stress was determined to be the primary cause of instability in production-scale wet granulation batches. During prolonged drying (>16 hours at 60°C), sodium bicarbonate decomposes to form sodium hydroxide, which increases the microenvironmental pH and catalyzes degradation pathways in this compound. This phenomenon was not observed in laboratory-scale batches with shorter drying times (5 hours), highlighting the critical impact of scale-up on formulation stability. The degradation products observed at relative retention times 0.92, 2.40, and 2.44 were directly correlated with this decomposition process. [1]

Based on these findings, the implementation of dry granulation as an alternative manufacturing process successfully addressed the stability challenges by minimizing heat and moisture exposure. This approach maintained the chemical integrity of the formulation across laboratory (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) batches, with total impurities remaining below 0.05% while achieving the target dissolution profile of >80% release at 30 minutes in pH 4.0 medium. [1]

These compatibility testing protocols and findings provide a robust framework for developing formulations containing alkalizing agents for pH-dependent soluble compounds. The systematic approach to identifying incompatibilities and the strategic implementation of alternative manufacturing processes can be applied to other heat- and moisture-sensitive compounds, potentially accelerating the development timeline while ensuring product quality and stability. [1]

References

Aneratrigine Overview & Analytical Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Aneratrigine is a potent and selective Nav1.7 inhibitor developed as a non-opioid analgesic candidate [1]. Its mesylate salt is classified as a BCS Class IV compound, characterized by low solubility and low permeability [1]. This presents significant challenges for its oral bioavailability and formulation stability.

The primary challenges for its HPLC impurity analysis stem from its complex degradation behavior. As detailed in the table below, specific impurities arise under stress conditions, particularly in the presence of alkaline components formed during the decomposition of formulation excipients like sodium bicarbonate (NaHCO₃) [1].

Formulation Impact on Impurity Profile

The stability of the this compound formulation is critical for reliable impurity analysis. Initial commercial-scale production using wet granulation introduced critical stability issues, including capsule content discoloration and excessive degradant formation [1]. These impurities were attributed to the decomposition of NaHCO₃ under thermal and moisture stress during prolonged drying, which raised the micro-environmental pH and catalyzed degradation pathways not observed in small-scale tests [1].

This underscores that the sample preparation and handling conditions for HPLC analysis must be carefully controlled to avoid generating artifacts during the analytical process itself. The switch to dry granulation minimized heat and moisture exposure, resulting in a stable formulation with total impurities below 0.05% [1].

Proposed HPLC Method for Impurity Profiling

Although a specific method for this compound is not published, the following parameters are proposed based on the drug's properties and standard practices for stability-indicating methods [2] [3].

Parameter Proposed Conditions / Value
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Objective Quantitative estimation of this compound and its potential impurities/degradants in bulk drug and dosage forms.
Chromatographic Column C18, 250 mm x 4.6 mm, 3 µm (e.g., InertSustain C18)
Mobile Phase Gradient elution with Buffer and Acetonitrile
Mobile Phase A Phosphate Buffer (pH 8.0) : Acetonitrile (50:50 v/v)
Mobile Phase B Phosphate Buffer (pH 8.0) : Acetonitrile (30:70 v/v)
Buffer Preparation 0.01 M Potassium Dihydrogen Phosphate, adjust pH to 8.0 with Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Programme Time (min)/%B: 0.01/50, 5/50, 12/60, 15/70, 25/90, 30/50, 35/50
Diluent Acetonitrile and pH 3.0 Phosphate Buffer (50:50 v/v)
Sample Concentration 1000 µg/mL of this compound

This method is designed as a stability-indicating assay capable of separating this compound from its potential impurities and degradants.

Detailed Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh and transfer about 10 mg of this compound reference standard into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a stock solution of 1000 µg/mL. Further dilute this solution with diluent to a concentration of 2 µg/mL for impurity quantification.
  • Sample Solution (from Capsules): Take twenty capsules, carefully open them, and collect the blend. Weigh and calculate the average fill weight. Transfer a portion of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent, shake to disperse, and sonicate for 30 minutes with intermediate shaking. Cool to room temperature, dilute to volume with the diluent, and centrifuge at 3000 rpm for 10 minutes. Collect the supernatant and filter through a 0.45 µm nylon membrane. The final concentration is 1000 µg/mL [2].
Forced Degradation Studies

To validate the stability-indicating nature of the method, subject the API and formulation to stress conditions [2].

  • Acidic Hydrolysis: Reflux with 0.1 N HCl at 60°C for 1 hour.
  • Basic Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 45 minutes.
  • Oxidative Degradation: Reflux with 8% H₂O₂ at 60°C for 45 minutes.
  • Thermal Degradation: Expose the solid to 105°C for 2 hours.
  • Photolytic Degradation: Expose to UV light (200-watt hours) and visible light (1.2 million lux).
  • Water Hydrolysis: Reflux in water at 60°C for 90 minutes.
  • Humidity: Expose to a saturated KNO₃ solution to maintain 92.5% relative humidity for 10 days.

After stress testing, assay the samples against a qualified reference standard. The mass balance (assay value + sum of impurities + sum of degradants) should be close to 100%, demonstrating the method's effectiveness [2].

Method Validation

The developed HPLC method should be validated as per ICH guidelines to ensure reliability [2] [3].

  • Specificity: Confirm that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and excipients. No co-elution should occur.
  • Linearity: Demonstrate linear detector response for impurities over a range from the LOQ to 200% of the specification limit (e.g., LOQ to 2.0 µg/mL). The correlation coefficient (R) should be greater than 0.999.
  • Precision: The relative standard deviation (RSD%) for the peak area of each impurity from six individual sample preparations should be within acceptable limits (typically ≤ 10%).
  • Accuracy (Recovery): Perform by spiking the API with known impurities at various levels (e.g., LOQ, 50%, 100%, 150% of specification) and calculating the percentage recovery.
  • Robustness: Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, pH of mobile phase ±0.2 units) to evaluate the method's capacity to remain unaffected.
  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for each known impurity, typically signal-to-noise ratios of 3:1 and 10:1, respectively.

Logical Workflow for Method Development & Application

The following diagram outlines the logical workflow for developing and applying the HPLC method for this compound, connecting the formulation challenges with the analytical process.

G cluster_1 Formulation & Sample Context cluster_2 Analytical Method Development cluster_3 Method Validation & Application Start Start: this compound HPLC Analysis F1 BCS Class IV Compound: Low Solubility, pH-Dependent Start->F1 F2 NaHCO₃ in Formulation: Alkalizing Agent F3 Stability Risk: Heat/Moisture causes degradation A1 Develop Stability-Indicating HPLC Method F3->A1 Informs A2 Set Chromatographic Conditions: C18 Column, pH 8.0 Buffer, Gradient Elution A3 Perform Forced Degradation to Identify Impurities V1 Validate Method per ICH: Specificity, Linearity, Precision A3->V1 V2 Routine Analysis of Stability Samples V3 Monitor Impurity Levels and Ensure Purity End End: Ensure Drug Product Safety & Efficacy V3->End

Potential Analytical Challenges & Solutions

  • Challenge: Co-elution of Impurities. Impurities may elute at the same retention time as matrix components or other degradants [3].
  • Solution: Thorough optimization of the mobile phase gradient and pH is crucial. Employing advanced detection techniques like Mass Spectrometry (LC-MS) can provide definitive identification and resolve co-elution issues [3].
  • Challenge: Method Robustness. The method must perform reliably under small, deliberate variations in parameters [3].
  • Solution: During validation, conduct robustness testing by varying factors such as flow rate, column temperature, and mobile phase pH. Use system suitability tests (e.g., resolution, tailing factor, theoretical plates) before each analytical run to ensure consistent performance [2].

Conclusion

This application note provides a foundation for the HPLC-based impurity analysis of this compound, integrating insights from its formulation development. The core strategy hinges on employing a stability-indicating method with basic pH control and a rigorous validation protocol. By understanding the intrinsic stability challenges of the drug-product combination, scientists can develop a more robust and reliable analytical procedure to ensure the safety and quality of this compound throughout its development lifecycle.

References

Application Notes: Development of a Stable Aneratrigine Capsule Formulation

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Formulation Challenge Aneratrigine is a potent and selective Nav1.7 inhibitor developed as a promising non-opioid analgesic candidate [1] [2]. However, as a BCS class IV compound, it suffers from very poor aqueous solubility in acidic gastric conditions (0.06 mg/mL at pH 1.2), which led to limited bioavailability in initial Phase 1 studies [2]. To overcome this, a capsule formulation containing 20% sodium bicarbonate (NaHCO₃) was developed. The alkalizer works via in-situ pH modulation in the stomach, enhancing the drug's dissolution and absorption in the upper duodenum, where its solubility is highest (up to 5.22 mg/mL at pH 4.0) [2].

2. Stability Challenge and Root Cause Analysis Initially, the formulation was manufactured using wet granulation. While this was successful at a laboratory scale (0.72 kg), significant stability issues emerged during production-scale batches (25.9 kg) [1] [2]. These issues included:

  • Discoloration of capsule contents (from white to pale yellow).
  • Formation of excessive degradants, with total impurities reaching 1.3% after a 1-month accelerated stability test, exceeding the specification limit of 1.0% [2].

Root cause investigation confirmed that the prolonged heat and moisture exposure during the extended drying cycle (>16 hours at 60°C) in large-scale wet granulation caused partial decomposition of sodium bicarbonate. This decomposition raised the microenvironmental pH, which in turn catalyzed the degradation of this compound [2].

3. Solution: Dry Granulation Process To resolve these stability issues, the manufacturing process was switched to dry granulation, which minimizes heat and moisture exposure [1] [2]. This change successfully produced stable, scalable batches across laboratory (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales. The optimized formulation exhibited excellent chemical stability, with total impurities below 0.05%, and achieved a dissolution rate of over 80% at 30 minutes in pH 4.0 medium [1] [2].

The following table summarizes the key quantitative data from the study:

Parameter Initial Wet Granulation (Production Scale) Optimized Dry Granulation
Batch Size 25.9 kg 25.9 kg
Total Impurities 1.3% (after 1 month, accelerated) < 0.05%
Dissolution Not specified (presumed compromised) >80% at 30 min, pH 4.0
Process Drying Time >16 hours at 60°C Not applicable
Content Discoloration Yes (White to Pale Yellow) No

Detailed Protocol: Dry Granulation of this compound Capsules

This protocol outlines the scalable dry granulation process for manufacturing stable this compound capsules containing sodium bicarbonate [2].

1. Bill of Materials (for a 1.5 kg Laboratory Batch) The table below lists the components for the intragranular and extragranular phases.

Component Function Quantity per Batch (g)
Intragranular
This compound Mesylate API 4.79
Lactose Monohydrate (Fast Flo 316) Diluent 1.93
Sodium Bicarbonate (Emprove Essential) Alkalizing Agent 0.96
Extragranular
Sodium Bicarbonate (Emprove Essential) Alkalizing Agent 0.96
Lactose Monohydrate (Supertab 30GR) Diluent 0.29
Croscarmellose Sodium (Ac-di-sol SD-711) Disintegrant 0.48
Colloidal Silicon Dioxide (Aerosil 200 Pharma) Glidant 0.10
Magnesium Stearate (Ligamed MF-2V-MB) Lubricant 0.10
Total 9.60

2. Equipment

  • Roller Compactor (e.g., Freund Vector Corporation TF-Mini model)
  • Mill (e.g., Quadro Comil) | Process Step | Key Parameters & Instructions | Critical Note | | :--- | :--- | :--- | | 1. Weighing & Pre-mixing | Weigh all intragranular components (API, lactose, NaHCO₃). Mix thoroughly in a suitable blender. | Ensure uniform distribution of the API and alkalizer. | | 2. Dry Granulation | Pass the pre-mixed blend through a roller compactor to form compacted ribbons or flakes. | The goal is to improve powder flowability and prevent segregation. | | 3. Milling | Mill the compacted ribbons through a screen to produce uniform granules. | Adjust the mill screen size and speed to achieve the desired granule size distribution. | | 4. Extra-granular Blending | Blend the milled granules with the extragranular components (NaHCO₃, lactose, croscarmellose sodium, colloidal silicon dioxide). | | | 5. Final Lubrication | Add magnesium stearate to the blend and mix for a further 2-5 minutes. | Avoid over-mixing, which can negatively affect dissolution. | | 6. Encapsulation | Fill the final blend into size 00 white gelatin capsules using an automatic encapsulator. | Check fill weight and content uniformity. |

Workflow and Stability Challenge Diagram

The following diagram illustrates the logical workflow of the formulation development and the identified stability challenge.

A Formulation Goal: Enhance this compound Dissolution B Strategy: In-situ pH Modulation with Sodium Bicarbonate A->B C Initial Process: Wet Granulation B->C D Problem: Scale-Up Stability Issues C->D E1 Root Cause 1: Moisture & Heat Stress D->E1 E2 Root Cause 2: NaHCO₃ Decomposition D->E2 E3 Root Cause 3: Increased Micro-pH D->E3 F Result: Discoloration & High Impurities E1->F E2->F E3->F G Solution: Switch to Dry Granulation F->G H Outcome: Stable & Scalable Formulation >80% Dissolution, Impurities <0.05% G->H

Experimental Protocol: Root Cause Investigation via Stress Testing

To conclusively identify the root cause of the instability, a laboratory-scale stress test was designed [2].

1. Objective To mimic the prolonged drying conditions of commercial-scale wet granulation and confirm the role of sodium bicarbonate in the degradation of this compound.

2. Methodology

  • Prepare several powder mixtures according to the formulation (C1), and also prepare variants (C2-C6) where a single excipient is omitted in each.
  • Add an excess of purified water (up to 10 mL per 9.6 g batch) to simulate the wet granulation process and ensure complete wetting.
  • Subject the wet mixtures to an accelerated stress condition (e.g., 60°C for an extended period) to replicate the thermal load of production-scale drying.

3. Analysis

  • Monitor the formation of degradation impurities using HPLC.
  • Observe any physical changes, such as discoloration.

4. Expected Outcome The formulation containing sodium bicarbonate (C1) and the variant missing only the disintegrant or glidant (C4, C5) will show significant degradation and discoloration. Crucially, the variant without sodium bicarbonate (C3) will remain stable, providing direct evidence that the instability is driven by the alkalizer under heat and moisture stress [2].

References

Troubleshooting Guide: Capsule Content Discoloration

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses the specific stability issue where Aneratrigine capsule contents changed color from white to pale yellow during production-scale manufacturing [1] [2].

  • Problem Identification: Researchers observed capsule content discoloration (white to pale yellow) and an increase in impurities beyond specification limits during accelerated stability testing of production-scale batches (25.9 kg) [1] [2].
  • Formulation Context: The initial capsule formulation contained 20% sodium bicarbonate (NaHCO3) as an alkalizing agent to enhance the drug's dissolution in acidic gastric conditions via in situ pH modulation. It was manufactured using wet granulation [1].
Root Cause Analysis

The discoloration and impurity formation were traced to the decomposition of sodium bicarbonate (NaHCO3) during the prolonged drying phase of the wet granulation process at a commercial scale [1] [2].

  • Decomposition Reaction: Under thermal and moisture stress, NaHCO3 can decompose, which can raise the local pH within the formulation.
  • Impact: This elevated pH catalyzed degradation pathways of the Active Pharmaceutical Ingredient (API), leading to the formation of yellowish degradants that were not observed in smaller, laboratory-scale batches with shorter drying times [1].
Solution & Implementation: Dry Granulation

To eliminate the root cause, the manufacturing process was switched from wet granulation to dry granulation (roller compaction). This method minimizes heat and moisture exposure, thereby stabilizing the NaHCO3-containing formulation [1] [2].

The table below summarizes the key improvements achieved with dry granulation across different production scales:

Parameter Wet Granulation (Production Scale) Dry Granulation (All Scales)
Process Scalability Not scalable; issues at 25.9 kg batch Scalable: 1.5 kg (lab), 5.4 kg (pilot), 25.9 kg (commercial)
Chemical Stability Poor; total impurities reached 1.3% Excellent; total impurities < 0.05%
Dissolution Performance Not specified for problematic batches >80% release at 30 minutes (pH 4.0)
Physical Appearance Discoloration (white to pale yellow) No discoloration reported

The following diagram illustrates the troubleshooting logic and the validated path to resolution:

Start Problem: Capsule Discoloration InitialApproach Initial Approach: Wet Granulation Start->InitialApproach RootCause Root Cause: NaHCO3 decomposition during wet granulation Solution Solution: Switch to Dry Granulation RootCause->Solution Eliminates InitialApproach->RootCause Thermal/Moisture Stress Outcome Outcome: Stable formulation No discoloration, Low impurities Solution->Outcome

Experimental Protocol: Dry Granulation by Roller Compaction

This protocol outlines the scalable dry granulation process used to manufacture stable this compound capsules [1].

1. Objective: To manufacture a stable capsule formulation of this compound mesylate using dry granulation to minimize heat and moisture exposure.

2. Materials: - API: this compound mesylate [1]. - Excipients: Lactose monohydrate (e.g., Fast Flo 316), Microcrystalline Cellulose (e.g., Avicel PH102), Sodium Bicarbonate (NaHCO3), Croscarmellose Sodium, Colloidal Silicon Dioxide, Magnesium Stearate [1].

3. Equipment: Weighing balance, blender, roller compactor, mill, sifter, capsule filling machine.

4. Procedure: - Step 1: Blending - Weigh the API (this compound mesylate) and all intragranular excipients (including NaHCO3) according to the formulation. - Load them into a suitable blender and mix until a homogeneous blend is achieved. - Step 2: Granulation - Pass the pre-blended mixture through a roller compactor to form compacted ribbons or flakes. - The key parameters to control are roller pressure, gap, and feed speed. - Step 3: Milling & Sizing - Mill the compacted ribbons through a suitable screen to produce uniform granules. - Step 4: Final Blending - Add the milled granules and any extragranular excipients (e.g., disintegrant, lubricant) to the blender. - Mix thoroughly to ensure a uniform final blend. - Step 5: Encapsulation - Fill the final blend into size 00 gelatin capsules using a capsule filling machine.

5. Critical Quality Attributes (CQAs) to Monitor: - Appearance: Capsule contents must be white with no discoloration. - Purity: Total impurities should be below 0.05%. - Dissolution: More than 80% of the drug should be released within 30 minutes at pH 4.0.

Frequently Asked Questions (FAQs)

Q1: Why was sodium bicarbonate necessary in the this compound formulation? this compound has very poor solubility in acidic gastric conditions (0.06 mg/mL at pH 1.2). Sodium bicarbonate was used as an alkalizing agent to modulate the gastric pH in situ, thereby enhancing the drug's dissolution and ultimately its oral bioavailability [1] [2].

Q2: Are there regulatory considerations for changing a drug's color or formulation? Yes. Regulatory bodies like the FDA provide guidance on formulation changes, including those involving colorants. If a color change is due to a formulation or process adjustment, it may require a regulatory submission. The FDA's 2025 draft guidance suggests that in many cases, replacing a color additive can be reported in a "Changes Being Effected in 30 Days" (CBE-30) supplement [3] [4]. However, any change that could impact the drug's safety or critical attributes would require a more stringent Prior Approval Supplement (PAS).

Q3: Is dry granulation suitable for other heat- or moisture-sensitive compounds? Yes. The successful resolution of this compound's stability challenges establishes dry granulation as a robust manufacturing platform for other heat- and moisture-sensitive compounds, especially those containing unstable functional excipients like alkalizers [1] [2].

References

reducing Aneratrigine impurities in wet granulation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of Aneratrigine impurity formation during wet granulation?

    • A: The primary cause is the decomposition of sodium bicarbonate (NaHCO₃) under the prolonged heat and moisture conditions of production-scale wet granulation [1]. This decomposition raises the local pH, which catalyzes the degradation of this compound, leading to discoloration (white to pale yellow) and excessive formation of impurities [1] [2].
  • Q2: Why weren't these stability issues detected in initial lab-scale tests?

    • A: Laboratory-scale batches typically have much shorter drying times (e.g., 5 hours) [1]. The instability becomes apparent during the extended drying cycles (e.g., >16 hours at 60°C) required for larger production batches (e.g., 25.9 kg), which create significantly more thermal and moisture stress [1].
  • Q3: What is the recommended alternative manufacturing process?

    • A: Dry granulation (e.g., using roller compaction) is the established solution. It minimizes heat and moisture exposure by eliminating the liquid binder and drying steps, thereby preserving the chemical integrity of both the drug and sodium bicarbonate [1] [2] [3].
  • Q4: If I must use wet granulation, what parameters should I control?

    • A: While not recommended for this compound with NaHCO₃, critical parameters to optimize include [4] [5]:
      • Drying Time and Temperature: Minimize both as much as possible.
      • Binder Distribution: Ensure even spray to prevent local over-wetting.
      • Endpoint Detection: Use precise methods (e.g., torque measurement, NIR) to avoid over-granulation.

Troubleshooting Guide: Wet Granulation Stability Issues

Observed Problem Potential Root Cause Recommended Corrective Action
Discoloration of granules/capsule content (e.g., white to yellow) Alkaline-induced degradation due to NaHCO₃ decomposition during drying [1]. Switch to dry granulation. If not possible, drastically reduce drying temperature and time at scale [1].
High levels of specific impurities (e.g., RRT 0.92, 2.40, 2.44) Elevated pH triggers specific degradation pathways of the API [1]. Reformulate using dry granulation. This has been proven to reduce total impurities to <0.05% [1] [2].
Impurities exceed specification limits (e.g., Total impurities >1.0%) Formulation is inherently unstable under the thermal/moisture stress of scaled-up wet granulation [1]. Adopt dry granulation. This process is scalable and maintains chemical integrity from lab (1.5 kg) to commercial (25.9 kg) batches [1].

Experimental Protocol: Investigating the Root Cause

This lab-scale stress test can help you replicate and confirm the instability issue [1].

1. Objective: To mimic production-scale stress and identify the root cause of impurity formation in a sodium bicarbonate-containing this compound formulation.

2. Materials:

  • This compound Mesylate (API)
  • Excipients: Lactose Monohydrate, Microcrystalline Cellulose, Sodium Bicarbonate, Croscarmellose Sodium, Colloidal Silicon Dioxide, Magnesium Stearate.
  • Equipment: Oven, HPLC system, analytical balance.

3. Methodology:

  • Prepare Blends: Weigh and mix compositions per the table below. Formulation C1 is the reference, while C2-C6 are experimental variants each missing one excipient [1].
  • Apply Stress: Add an excess of purified water (up to 10 mL per ~10 g batch) to simulate the wet massing step. Mix thoroughly and subject the wet mass to prolonged heating in an oven at 60°C for >16 hours to mimic the stressful production drying conditions [1].
  • Analyze: After stress testing, dry the samples completely and analyze them using HPLC for impurity profile and content.

Table: Experimental Formulation Design for Root Cause Analysis (Amounts in grams) [1]

Component C1 (Ref) C2 (No Lactose) C3 (No NaHCO₃) C4 (No CCS) C5 (No SiO₂) C6 (No MgSt)
Intragranular
API 4.79 4.79 4.79 4.79 4.79 4.79
Lactose Monohydrate 1.93 - 1.93 1.93 1.93 1.93
Sodium Bicarbonate 0.96 0.96 - 0.96 0.96 0.96
Extragranular
Sodium Bicarbonate 0.96 0.96 - 0.96 0.96 0.96
Lactose Monohydrate 0.29 0.00 0.29 0.29 0.29 0.29
Croscarmellose Sodium (CCS) 0.48 0.48 0.48 - 0.48 0.48
Colloidal Silicon Dioxide (SiO₂) 0.10 0.10 0.10 0.10 - 0.10
Magnesium Stearate (MgSt) 0.10 0.10 0.10 0.10 0.10 -
Total Batch Weight 9.60 7.38 7.68 9.12 9.50 9.50

Workflow for Process Change to Dry Granulation

If your investigation confirms the instability, transitioning to dry granulation is the recommended path. The following diagram outlines the critical steps and decision points in this transition workflow.

Start Identify Stability Issue in Wet Granulation A Define Target Granule Properties (e.g., Flowability, Stability) Start->A B Select Roller Compactor and Set Initial Parameters A->B C Compact Powder into Ribbons/Slugs B->C D Mill Ribbons into Granules C->D E Evaluate Granules (Impurities, Dissolution, Flow) D->E E->B Needs Optimization F Scale Up Process (Lab -> Pilot -> Commercial) E->F Meets Specs End Successful Commercial Batch (Total Impurities <0.05%) F->End

Key Takeaways

The case of this compound clearly demonstrates that a formulation perfectly stable at lab scale can fail under production conditions [1]. The evidence strongly supports dry granulation as the most robust and scalable solution to eliminate impurity formation caused by the interaction between sodium bicarbonate and wet granulation processes [1] [2].

References

Wet Granulation vs. Dry Granulation: A Stability Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The core stability issue with Aneratrigine is linked to its formulation process, specifically when sodium bicarbonate (NaHCO₃) is used with wet granulation. The table below summarizes the key differences between the problematic and optimized manufacturing processes.

Feature Wet Granulation Process (With Issues) Dry Granulation Process (Optimized)
Primary Issue Chemical instability and discoloration upon scaling [1] [2] Successful scaling from lab to commercial batches [1]
Root Cause Decomposition of NaHCO₃ during prolonged drying (>16 h at 60°C), generating NaOH and raising pH [1] [2] Minimal exposure to heat and moisture [1]
Observed Defects Discoloration (white to pale yellow); total impurities reached 1.3%, exceeding the 1.0% specification limit [1] [2] Maintained chemical integrity; total impurities <0.05% [1]
Dissolution Performance Improved dissolution initially (82.6% release at 30 min) [1] Maintained improved dissolution (>80% at 30 min, pH 4.0) [1]
Process Scalability Failed at production scale (25.9 kg batches) [1] Successful across lab (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales [1]

Experimental Protocol: Root Cause Investigation

To systematically investigate the stability failure, the researchers conducted a lab-scale stress test to mimic production conditions [1] [2].

  • Objective: To identify the root cause of impurity generation observed during large-scale wet granulation.
  • Method:
    • Formulation Variants: Prepare the reference capsule formulation (C1) and five experimental variants (C2–C6), each excluding a single excipient (e.g., sodium bicarbonate, croscarmellose sodium, magnesium stearate).
    • Stress Exposure: Add an excess of purified water to each mixture, seal to prevent evaporation, and place in a drying chamber at 60°C for 24 hours to simulate prolonged heat and moisture exposure.
    • Analysis: After drying, blend the granules with extragranular components and analyze for major impurities using HPLC after storage at accelerated conditions (40°C/75% RH) and stress conditions (60°C, dry) at 0, 2, and 4 weeks.
  • Key Takeaway: This protocol helps pinpoint which excipient is involved in the degradation pathway. The study confirmed that the instability was directly linked to the presence of sodium bicarbonate under thermal and moisture stress [1].

The following diagram illustrates the logical relationship of the stability problem and its solution, summarizing the information from the tables above.

Start This compound Formulation Goal Problem Stability Issues in Production Start->Problem Cause Root Cause: NaHCO₃ Decomposition in Wet Granulation Problem->Cause Solution Solution: Dry Granulation Problem->Solution Process Change Effect1 Heat/Moisture Stress (>16h at 60°C) Cause->Effect1 Effect2 pH Increase & Degradation Effect1->Effect2 Effect3 Discoloration & Impurities >1.0% Effect2->Effect3 Outcome1 Minimized Heat/Moisture Solution->Outcome1 Outcome2 Chemical Integrity Maintained Outcome1->Outcome2 Outcome3 Impurities <0.05% Outcome2->Outcome3

References

Dry Granulation Process Parameters for Aneratrigine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the optimized parameters for Aneratrigine dry granulation, based on a successful scale-up study. The process was specifically developed to overcome stability issues encountered with wet granulation, such as capsule discoloration and excessive degradant formation [1].

Parameter Laboratory Scale (1.5 kg) Pilot Scale (5.4 kg) Commercial Scale (25.9 kg) Critical Quality Impact
Process Dry Granulation (Roller Compaction) Dry Granulation (Roller Compaction) Dry Granulation (Roller Compaction) Scalability and Product Stability [1]
Formulation 20% sodium bicarbonate (alkalizing agent) 20% sodium bicarbonate (alkalizing agent) 20% sodium bicarbonate (alkalizing agent) Enhances dissolution via in situ pH modulation [1]
Key Excipients Lactose, Microcrystalline Cellulose, Croscarmellose Sodium, Magnesium Stearate [1] (Assumed consistent with lab scale) (Assumed consistent with lab scale) Ensures blend flowability and compressibility
Thermal/Moisture Control Minimal exposure Minimal exposure Minimal exposure Prevents NaHCO3 decomposition and API degradation [1]
Resulting Dissolution >80% at 30 min (pH 4.0) >80% at 30 min (pH 4.0) >80% at 30 min (pH 4.0) Target product profile achieved
Resulting Impurities Total impurities < 0.05% Total impurities < 0.05% Total impurities < 0.05% Meets specification limit (<1.0%) [1]

Troubleshooting Common Dry Granulation Issues

Here is a guide to common problems encountered during dry granulation and their potential solutions, applicable to this compound and similar formulations.

Problem Possible Root Cause Corrective & Preventive Actions
Excessive Fines / Poor Granule Yield Incorrect milling settings (screen size, rotor speed); Insufficient compaction force; Formulation lacks inherent compactability [2]. Optimize mill parameters; Adjust roller compactor force (gap and pressure); Re-evaluate excipient ratio (e.g., plastic vs. brittle materials) [3].
Granule Capping / Lamination Elastic recovery of the compacted ribbon; Too high compaction force; Air entrapment during compression [2]. Reduce roller compaction force; Incorporate excipients that reduce elasticity (e.g., microcrystalline cellulose); Ensure proper de-aeration of powder feed.
Poor Flow of Final Blend Wide or non-uniform particle size distribution; Too many fines or overly coarse granules [3]. Re-calibrate milling step to achieve a more Gaussian size distribution; Consider adding a glidant (e.g., colloidal silicon dioxide) to the final blend [1].
Content Uniformity / Segregation Over-granulation leading to uneven fines distribution; Differences in density between API and excipients [2]. Control granulation endpoint strictly; Ensure adequate blending time post-milling; Match particle densities of components during formulation.
Chemical Instability / Degradation Heat or moisture exposure during processing (critical for heat/moisture-sensitive APIs like this compound) [1]. Use a strictly controlled dry granulation process; Avoid hygroscopic excipients where possible; Implement in-process controls for environmental humidity.

Experimental Protocol: Parameter Optimization using DoE

A systematic approach like Design of Experiments (DoE) is recommended to optimize the roller compaction process [1]. The workflow below outlines the key stages.

Start Define Objective and CQAs F1 Formulate Blend (this compound Mesylate + Excipients) Start->F1 P1 Identify Critical Process Parameters (CPPs) F1->P1 P2 Design Experiment (DoE) - Roller Pressure - Roll Gap/Speed - Mill Screen Size/Speed P1->P2 P3 Execute DoE and Collect Data P2->P3 E1 Characterize Outputs: - Ribbon Density - Granule Size Distribution - Flowability (BFE) P3->E1 E2 Analyze Final Product: - Dissolution Profile - Impurity Levels - Tablet Tensile Strength E1->E2 End Establish Design Space and Control Strategy E2->End

Objective: To define a robust design space for the dry granulation of this compound that ensures granules with suitable characteristics (flow, compressibility) and final product quality (dissolution, stability) [1].

Materials:

  • API: this compound mesylate [1].
  • Excipients: Sodium bicarbonate (alkalizer), spray-dried lactose, microcrystalline cellulose, croscarmellose sodium, magnesium stearate, colloidal silicon dioxide [1].
  • Equipment: Roller Compactor (e.g., Chilsonator), Mill (e.g., oscillating mill), Powder Rheometer, HPLC system, Dissolution tester.

Methodology:

  • Blend Preparation: Pre-mix this compound mesylate and all intragranular excipients (excluding typically the extragranular lubricant and disintegrant) in a suitable blender [1].
  • DoE Matrix: Create an experimental design, such as a Central Composite Design, varying the CPPs:
    • Roller Pressure (MPa)
    • Roll Gap (mm) or Roll Speed (rpm)
    • Mill Screen Size (mm) and Rotor Speed (rpm) [2]
  • Process and Characterize:
    • Process the blend using the roller compactor according to the DoE settings.
    • Mill the resulting ribbons using the configured mill parameters.
    • For each experimental run, characterize the granules:
      • Ribbon Density: Measure the solid fraction of the ribbon.
      • Granule Size Distribution: Using sieve analysis.
      • Flowability: Measure Basic Flow Energy (BFE) using a powder rheometer [3].
  • Final Product Analysis:
    • Compress granules into tablets (adding extragranular components as needed).
    • Analyze tablets for:
      • Dissolution Profile: USP apparatus, pH 4.0 buffer (>80% release at 30 min is target) [1].
      • Impurity Profile: HPLC (total impurities <0.05% is target) [1].
      • Tensile Strength [4].

Frequently Asked Questions (FAQs)

Q1: Why was dry granulation chosen over wet granulation for this compound? A1: The initial wet granulation process, which used sodium bicarbonate to enhance dissolution, led to significant stability issues during scale-up. The prolonged drying caused the sodium bicarbonate to decompose, raising the pH and catalyzing the degradation of the API. Dry granulation was adopted to eliminate thermal and moisture stress, successfully resolving these instability problems [1].

Q2: What is a key parameter to monitor for endpoint detection in dry granulation? A2: While particle size is a common metric, Basic Flow Energy (BFE) is a sensitive and precise dynamic powder parameter that can detect the transition to optimal granule properties. Monitoring the motor current of the mill can also be used as an in-process control, as it correlates with the force required to shear the granules, which is related to particle size [3] [2].

Q3: Our granules are causing capping during tableting. What is the likely cause? A3: Capping is often a result of excessive elastic recovery of the compacted material after the compression force is removed. This can be caused by too high a roller compaction force or a formulation with high elastic properties. The solution is to reduce the compaction force and/or modify the formulation to include more plastically deforming excipients like microcrystalline cellulose [2].

References

Aneratrigine NaHCO3 decomposition stability challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary stability challenges when formulating Aneratrigine with Sodium Bicarbonate? The primary challenge is the chemical instability of the formulation during large-scale manufacturing. When using wet granulation, the prolonged exposure to heat and moisture causes sodium bicarbonate to decompose. This decomposition increases the pH of the formulation, which in turn catalyzes the degradation of this compound. This manifests as capsule content discoloration (from white to pale yellow) and the formation of excessive degradants (impurities) that exceed specified limits [1] [2].

  • Q2: Why does the formulation show instability in production but not in lab-scale batches? The instability is a scale-dependent phenomenon. Laboratory-scale batches typically have much shorter drying times (e.g., around 5 hours). In contrast, production-scale batches require significantly longer drying times (e.g., over 16 hours at 60°C). This extended thermal and moisture stress is sufficient to trigger the decomposition of sodium bicarbonate, a problem not observed at a smaller scale [2].

  • Q3: What is the recommended manufacturing process to overcome these stability issues? The recommended and validated process is dry granulation (e.g., roller compaction). This method is chosen specifically to minimize heat and moisture exposure, thereby preserving the chemical integrity of both sodium bicarbonate and this compound. This process has been successfully scaled from laboratory (1.5 kg) to commercial (25.9 kg) batches [1] [2] [3].

Troubleshooting Guide

Problem Observed Root Cause Recommended Solution
Discoloration of capsule contents (white to yellow) NaHCO₃ decomposition during high-heat/moisture processing, leading to increased pH and API degradation [1] [2] Switch from wet granulation to dry granulation [1] [2]
High levels of degradation products (total impurities >1.0%) Thermal and moisture stress during prolonged drying in wet granulation activates catalytic degradation pathways [1] [2] Implement dry granulation and conduct accelerated stability studies to verify resolution [1] [3]
Low and variable bioavailability in Phase 1 studies Poor aqueous solubility of this compound in acidic gastric pH (0.06 mg/mL at pH 1.2) [2] Retain sodium bicarbonate for in situ pH modulation but use a stable manufacturing process (dry granulation) to ensure consistent performance [1] [2]

Experimental Data & Protocols

The following table summarizes key quantitative data from the development of a stable this compound formulation, comparing the problematic and resolved approaches [1] [2] [3].

Experimental Parameter Wet Granulation (Production Scale) Dry Granulation (Optimized Process)
Manufacturing Process High-shear wet granulation with aqueous binder Roller compaction (dry granulation)
Batch Size 25.9 kg 1.5 kg (lab) to 25.9 kg (commercial)
Key Stability Results Discoloration; Impurities: RRT 0.92 (0.38%), RRT 2.40 (0.32%), RRT 2.44 (0.27%); Total: 1.3% Total Impurities: < 0.05%
Dissolution (% release at 30 min, pH 4.0) Data not available for unstable batch > 80%
Chemical Stability Unstable under accelerated conditions Stable across lab, pilot, and commercial scales
Protocol: Root Cause Investigation via Laboratory-Scale Stress Testing

This protocol is designed to mimic and identify the causes of instability observed at a larger scale [2].

  • Objective: To replicate and investigate the root cause of impurity formation observed during large-scale wet granulation.
  • Materials:
    • This compound mesylate (API)
    • Excipients: Lactose monohydrate, Sodium Bicarbonate (NaHCO₃), Croscarmellose Sodium, Colloidal Silicon Dioxide, Magnesium Stearate.
    • Purified Water.
  • Method:
    • Formulation Blends: Prepare several powder mixtures according to a predefined composition table. This includes a reference formulation (C1) and variants (C2–C6) where a single excipient is omitted in each to isolate its effect [2].
    • Stress Conditioning: Add an excess amount of purified water (e.g., up to 10 mL per ~10 g batch) to the powder mixture and mix thoroughly to simulate the granulation step. Subject the wet mass to prolonged thermal stress (e.g., at 60°C for >16 hours) to mimic production-scale drying conditions [2].
    • Analysis: After stress conditioning, dry the samples and analyze them for:
      • Related Substances: Use HPLC to quantify the formation of specific impurities.
      • Physical Appearance: Check for any discoloration.
  • Expected Outcome: Formulations containing sodium bicarbonate and subjected to prolonged moisture-heat stress will show significant degradation, confirming the incompatibility of this specific combination under those conditions.
Protocol: Manufacturing of Stable Capsules via Dry Granulation

This is the validated method to produce a chemically stable this compound capsule [1] [2] [3].

  • Objective: To manufacture a chemically stable and bioavailable this compound capsule formulation by avoiding thermal and moisture stress.
  • Materials: (Same as the investigation protocol above).
  • Method:
    • Blending: Mix the intragranular components (this compound mesylate, a portion of the lactose, microcrystalline cellulose, and sodium bicarbonate) in a suitable blender.
    • Dry Granulation: Compress the blended powder into ribbons using a roller compactor. Mill these ribbons to produce uniform granules.
    • Final Blending: Mix the dry granules with the extragranular components (remaining sodium bicarbonate, croscarmellose sodium, colloidal silicon dioxide, and magnesium stearate).
    • Encapsulation: Fill the final blend into size 00 gelatin capsules.
  • Quality Control:
    • Stability: Monitor under accelerated stability conditions (e.g., 40°C/75% RH). The total impurities should remain below 0.05%.
    • Dissolution: Perform dissolution testing in a pH 4.0 buffer; the formulation should achieve over 80% release in 30 minutes.

Experimental & Formulation Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate manufacturing method based on your formulation's characteristics.

Start Formulation Goal: Enhance solubility with alkalizer (e.g., Sodium Bicarbonate) Decision1 Is the formulation sensitive to heat and moisture? Start->Decision1 Path_Wet Wet Granulation Process Decision1->Path_Wet Yes Path_Dry Dry Granulation Process Decision1->Path_Dry No Outcome_Bad Outcome: Stability Issues - Discoloration - High Impurities Path_Wet->Outcome_Bad Outcome_Good Outcome: Stable Formulation - Low Impurities (<0.05%) - Good Dissolution (>80%) Path_Dry->Outcome_Good

Key Takeaways for Researchers

  • The Problem is Process-Related: The instability of this compound in NaHCO₃-containing formulations is not an inherent chemical incompatibility but is directly induced by the wet granulation process at scale.
  • The Solution is Proven and Scalable: Dry granulation is a robust and scalable manufacturing platform that effectively eliminates the root cause of the stability problem. It allows you to retain the bioavailability benefits of sodium bicarbonate while ensuring the product's chemical integrity.
  • Verification is Crucial: When developing formulations containing reactive excipients like alkalizers, it is essential to test stability under conditions that mimic worst-case production scenarios, not just ideal lab conditions.

References

Troubleshooting Guide: Formulation Stability during Scale-Up

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses the primary scale-up challenge identified for Aneratrigine mesylate, a selective Nav1.7 inhibitor.

  • Problem: Capsule content discoloration (white to pale yellow) and excessive degradant formation during production-scale manufacturing, leading to impurity levels exceeding specifications [1].

  • Root Cause: The initial formulation used wet granulation with 20% sodium bicarbonate (NaHCO3) to enhance solubility via in-situ pH modulation. During scale-up to a 25.9 kg batch, the prolonged drying phase (over 16 hours at 60°C) caused the decomposition of NaHCO3. This decomposition raised the pH and catalyzed the degradation of the drug substance, a problem not observed in smaller batches with shorter drying times [1].

  • Validated Solution: The manufacturing process was successfully changed from wet granulation to dry granulation (roller compaction) to minimize heat and moisture exposure [1].

The table below quantifies the impact of this process change on key parameters.

Parameter Wet Granulation Process Dry Granulation Process
Process Scale 25.9 kg (production) 1.5 kg to 25.9 kg (lab, pilot, production)
Thermal/Moisture Stress High (prolonged drying) Minimal [1]
Chemical Stability (Total Impurities) >1.0% (exceeded spec) at 1 month <0.05% [1]
Dissolution Performance 82.6% release at 30 min (lab-scale) >80% release at 30 min, pH 4.0 [1]
Scalability Not scalable without degradation Scalable; maintained integrity across all batches [1]

Experimental Protocol: Dry Granulation by Roller Compaction

The following methodology outlines the scaled and validated manufacturing process for this compound capsules [1].

1. Objective To manufacture this compound capsules using dry granulation to ensure chemical stability and consistent dissolution performance across laboratory, pilot, and commercial scales.

2. Materials

  • API: this compound Mesylate [1].
  • Excipients: Spray-dried lactose (Fast Flo 316), granulated lactose (Supertab 30GR), microcrystalline cellulose PH102 (Avicel PH102), sodium bicarbonate (Emprove Essential), croscarmellose sodium (Ac-di-sol SD-711), magnesium stearate (Ligamed MF-2V-MB), colloidal silicon dioxide (Aerosil 200 Pharma) [1].
  • Other: Size 00 white gelatin capsules.

3. Equipment

  • Roller Compactor
  • Milling Equipment
  • Blender
  • Capsule Filling Machine

4. Methodology Step 1: Blending Weigh the intragranular components: this compound mesylate (API), spray-dried lactose, granulated lactose, microcrystalline cellulose, and a portion of the sodium bicarbonate. Blend these components in a suitable blender to achieve a homogeneous powder mixture [1].

Step 2: Dry Granulation (Roller Compaction) Subject the blended powder mix to roller compaction to form compacted ribbons or flakes. The key is to achieve this without the addition of water or solvent, thus avoiding the need for a prolonged drying step [1].

Step 3: Milling Milled the compacts through a suitable screen to produce uniform granules of the desired particle size distribution [1].

Step 4: Final Blending Transfer the granules to a blender. Add the remaining extragranular components: the rest of the sodium bicarbonate, croscarmellose sodium (disintegrant), and colloidal silicon dioxide (glidant). Blend until homogeneous. Finally, add magnesium stearate (lubricant) and blend for a minimal, specified time to ensure uniform distribution without over-lubrication [1].

Step 5: Encapsulation Fill the final blended granules into size 00 gelatin capsules using an automatic capsule filling machine [1].

The workflow for this troubleshooting and manufacturing solution is summarized in the following diagram:

Problem Problem: Stability Issues at Scale Cause Root Cause: NaHCO3 Decomposition Problem->Cause Solution Solution: Dry Granulation Cause->Solution Step1 Step 1: Blend API & Intragranular Excipients Solution->Step1 Step2 Step 2: Roller Compaction (No Heat/Moisture) Step1->Step2 Step3 Step 3: Mill Ribbons into Granules Step2->Step3 Step4 Step 4: Final Blend with Extragranular Excipients Step3->Step4 Step5 Step 5: Encapsulate Step4->Step5 Outcome Outcome: Stable & Scalable Formulation Step5->Outcome


Frequently Asked Questions (FAQs)

Q1: Why was sodium bicarbonate (NaHCO3) included in the this compound formulation in the first place? this compound mesylate is a BCS Class IV compound with very poor solubility at gastric pH (0.06 mg/mL at pH 1.2). Its solubility is highly pH-dependent, peaking at around 5.22 mg/mL at pH 4.0. Sodium bicarbonate was added as an alkalizing agent to modulate the in-situ pH in the stomach, thereby enhancing the drug's dissolution and bioavailability [1].

Q2: Are there alternative formulation strategies that could be used for similar compounds? Yes, other advanced techniques for poorly soluble drugs include solid dispersions, lipid-based systems (like SMEDDS), and amorphous formulations. However, these can introduce regulatory and manufacturing complexities. For this compound, dry granulation was selected as it solved the stability issue with minimal changes to the existing, effective composition, offering a robust and scalable path forward [1].

References

Aneratrigine accelerated stability test impurity formation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the common impurities and stability issues with Aneratrigine formulations during scale-up? During the scale-up of this compound capsules from laboratory to production scale (25.9 kg batch) using wet granulation, critical stability issues emerged [1]. These included:

    • Discoloration: Capsule contents turned from white to pale yellow [1].
    • High Impurity Levels: After a 1-month accelerated stability test, several unspecified impurities exceeded their 0.2% threshold, and the total impurity level reached 1.3%, surpassing the 1.0% specification limit [1].
  • Q2: What was the root cause of impurity formation in this compound capsules? The instability was traced to the decomposition of the alkalizing agent, sodium bicarbonate (NaHCO₃), during the prolonged drying phase of the wet granulation process [1]. At production scale, drying took over 16 hours at 60°C, which led to the decomposition of NaHCO₃. This decomposition raised the pH of the formulation and catalyzed degradation pathways that were not observed in smaller batches with shorter drying times (5 hours) [1].

  • Q3: How was the stability issue resolved for the this compound formulation? The formulation team successfully resolved the issue by switching the manufacturing process from wet granulation to dry granulation [1]. This alternative process minimizes heat and moisture exposure, thereby stabilizing the sodium bicarbonate. The dry granulation process was successfully scaled from laboratory (1.5 kg) to commercial batches (25.9 kg), maintaining chemical integrity and reducing total impurities to below 0.05% [1].

  • Q4: What is the recommended formulation and process for a stable this compound product? The optimized and scalable formulation that advanced to Phase 2a trials is summarized below [1].

Component Function Quantity in Capsule
This compound mesylate Active Pharmaceutical Ingredient (API) 50 mg
Sodium Bicarbonate Alkalizing Agent (for in-situ pH modulation) 100 mg
Lactose Monohydrate Diluent/Filler 110 mg
Microcrystalline Cellulose Binder/Diluent 50 mg
Croscarmellose Sodium Disintegrant 25 mg
Colloidal Silicon Dioxide Glidant 5 mg
Magnesium Stearate Lubricant 5 mg
Total Fill Mass 345 mg

Experimental Protocols & Data

The table below summarizes the quantitative stability and performance data for the this compound formulation before and after process optimization [1].

Parameter Initial Wet Granulation Process Optimized Dry Granulation Process
Process Scale 25.9 kg (production) 25.9 kg (commercial)
Total Impurities (Accelerated Stability) 1.3% (exceeded spec) < 0.05% (within spec)
Dissolution (% release at 30 min, pH 4.0) 82.6% (lab-scale with NaHCO₃) > 80%
Key Observations Discoloration, excessive degradants White powder, no discoloration
Scalability Failed at production scale Successful from 1.5 kg to 25.9 kg

Methodology: Forced Degradation and Stability Studies

Forced degradation studies, also known as stress testing, are crucial for identifying potential impurities and establishing the stability-indicating capacity of analytical methods. The core principles are outlined in ICH guidelines and demonstrated in the this compound case [1] [2].

The following diagram illustrates the strategic decision-making process for selecting a granulation method based on your API and formulation characteristics, derived from the lessons learned with this compound.

G start Formulation Development Start assess Assess API & Formulation Characteristics start->assess heat_moisture Is the API or a key excipient (like NaHCO₃) sensitive to heat and moisture? assess->heat_moisture dry_gran Select DRY Granulation heat_moisture->dry_gran Yes wet_gran Select WET Granulation heat_moisture->wet_gran No outcome_dry Outcome: - Enhanced chemical stability - Minimal impurity formation - Scalable process dry_gran->outcome_dry outcome_wet Outcome: Risk of instability and degradant formation at production scale wet_gran->outcome_wet

A typical forced degradation study protocol involves subjecting the drug substance and product to various stress conditions [3] [2]:

  • Acidic and Basic Hydrolysis: Expose the sample to 0.1M HCl and 0.1M NaOH at elevated temperatures (e.g., 60°C) for several days or weeks.
  • Oxidative Degradation: Treat the sample with oxidizing agents like hydrogen peroxide (e.g., 3% or 0.3%) at room temperature. The latest regulatory guidance (e.g., Anvisa RDC 964/2025) now also recommends auto-oxidation experiments with radical initiators [3].
  • Thermal and Photolytic Stress: Store the solid drug and formulation under high-temperature conditions (e.g., 60°C) and expose it to UV and visible light [2].
  • Analysis: Monitor the samples using a stability-indicating analytical method (e.g., HPLC/UHPLC) to track the formation and growth of degradation products, ensuring peak purity and mass balance justification [3] [4].

References

Identified Impurities & Stability Profile of Aneratrigine

Author: Smolecule Technical Support Team. Date: February 2026

The following data is derived from a study investigating formulation changes to address stability issues [1].

Aneratrigine Mesylate Properties Details
BCS Classification Class IV (low solubility, low permeability) [1]
Key Stability Challenge Degradation and impurity formation under thermal and moisture stress during wet granulation with sodium bicarbonate (NaHCO₃) [1]
Identified Impurities (RRT) RRT 0.92, RRT 2.40, RRT 2.44 (among others) [1]
Levels at 1-Month (Accelerated) Individual impurities exceeded the 0.2% threshold; total impurities reached 1.3%, exceeding the 1.0% specification limit [1]
Root Cause Decomposition of NaHCO₃ during prolonged drying, leading to a pH shift and catalyzed degradation [1]
Successful Mitigation Strategy Switching from wet granulation to dry granulation, which minimized heat and moisture exposure [1]
Result with Optimized Process Total impurities were controlled below 0.05% across laboratory, pilot, and commercial batches [1]

Experimental Protocol for Investigating Impurities

The cited study provides a clear methodology for how the impurity formation was investigated and resolved, which can serve as a reference for your own validation work [1].

  • 1. Laboratory-Scale Stress Testing: To mimic the problematic production conditions, the researchers created mixtures of the API (this compound Mesylate) and individual excipients. These mixtures were subjected to an excess of purified water and prolonged heating to simulate the stress of a large-scale wet granulation and drying process [1].
  • 2. Formulation Comparison: The study used a design where several capsule formulations (C1-C6) were prepared. The reference formulation (C1) contained all components, while other variants systematically excluded a single excipient (e.g., sodium bicarbonate, croscarmellose sodium) to identify its specific role in the instability [1].
  • 3. Resolution via Process Change: The investigation conclusively traced the impurity formation to the interaction of the API with NaHCO₃ under thermal and moisture stress. The solution was not a change in the analytical method, but a change in the manufacturing process from wet granulation to dry granulation. This change successfully controlled impurities to very low levels (<0.05%) in scaled-up batches [1].

A General Workflow for Impurity Profiling Method Development

Although a specific HPLC method for this compound was not detailed in the search results, the general workflow for developing a robust impurity profiling method is well-established in pharmaceutical analysis. The following diagram outlines this systematic approach, which you can adapt for this compound based on its physicochemical properties [2].

Start Start Method Development ColumnSelect Select a Set of Dissimilar HPLC Columns Start->ColumnSelect pHscreen Screen at Different Mobile Phase pH Values ColumnSelect->pHscreen Model Model Retention Time (tR) as a Function of pH pHscreen->Model Predict Predict Optimal pH for Maximal Minimal Resolution (Rsmin) Model->Predict Evaluate Evaluate Separation at Predicted Conditions Predict->Evaluate Optimize Optimize Organic Modifier & Fine-Tune Gradient/Temperature Evaluate->Optimize FinalMethod Finalized Impurity Profile Method Optimize->FinalMethod

This workflow emphasizes a systematic approach where the most influential parameters are optimized first [2]:

  • Column and pH Selection: The stationary phase and mobile phase pH are the most critical factors for achieving selectivity and separating structurally similar impurities. A common strategy is to screen several dissimilar columns (e.g., C8, C18, phenyl) across a pH range of 2 to 9, within the limits of column stability [2].
  • Modeling and Prediction: For a complex mixture of impurities, the retention time of each peak can be modeled as a function of pH. The optimal conditions are those that maximize the resolution of the worst-separated peak pair (Rsmin) across the entire chromatogram [2].
  • Subsequent Optimization: After selecting the column and pH, the organic modifier (e.g., acetonitrile vs. methanol), gradient profile, and temperature can be fine-tuned to achieve baseline separation for all known and unknown impurities [2].

References

Aneratrigine dissolution profile comparison with alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Aneratrigine Formulation & Dissolution Profile Comparison

Formulation Attribute Initial Wet Granulation Formulation Optimized Dry Granulation Formulation
Manufacturing Process Wet Granulation [1] Dry Granulation (Roller Compaction) [1]
Scalability Not scalable; failed at production scale (25.9 kg) [1] Scalable; successful at lab (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales [1]
Chemical Stability Poor; discoloration and high impurity levels (Total: 1.3%) under accelerated conditions [1] Excellent; total impurities < 0.05% [1]
Dissolution Performance 82.6% release at 30 minutes (at lab scale) [1] >80% release at 30 minutes, pH 4.0 [1]
Key Challenge NaHCO₃ decomposition during prolonged drying, leading to high pH and degradation [1] Process avoids heat/moisture stress, preserving NaHCO₃ and API integrity [1]

Experimental Protocols & Methodology

The data in the table above were generated using standard pharmaceutical development and testing protocols. Here are the key methodological details:

  • Dissolution Testing: The dissolution profile was evaluated using a USP paddle apparatus. The release of this compound was measured at 30 minutes in a pH 4.0 phosphate buffer, which simulates the environment of the upper duodenum, a primary site for drug absorption [1].
  • Stability Testing: The chemical stability of the formulations was assessed through accelerated stability studies. Samples were stored under stressed conditions (e.g., 40°C/75% relative humidity), and impurities were quantified using High-Performance Liquid Chromatography (HPLC) [1].
  • Formulation Composition: The capsule formulation contained this compound mesylate as the Active Pharmaceutical Ingredient (API), along with excipients like lactose, microcrystalline cellulose, croscarmellose sodium, and the critical alkalizing agent, sodium bicarbonate (NaHCO₃), which makes up 20% of the formulation to enhance dissolution [1].

Formulation Strategy and Rationale

The development of this compound is a clear example of how a Quality by Design (QbD) approach can solve critical development challenges. The following diagram illustrates the logical process that led to the successful formulation.

G Problem: Poor Solubility    at Gastric pH Problem: Poor Solubility    at Gastric pH Strategy: In-situ pH    Modulation with NaHCO₃ Strategy: In-situ pH    Modulation with NaHCO₃ Problem: Poor Solubility    at Gastric pH->Strategy: In-situ pH    Modulation with NaHCO₃ BCS Class IV Initial Process:    Wet Granulation Initial Process:    Wet Granulation Strategy: In-situ pH    Modulation with NaHCO₃->Initial Process:    Wet Granulation Scale-Up Challenge:    Heat/Moisture Stability Scale-Up Challenge:    Heat/Moisture Stability Initial Process:    Wet Granulation->Scale-Up Challenge:    Heat/Moisture Stability Production Scale Root Cause:    NaHCO₃ Decomposition Root Cause:    NaHCO₃ Decomposition Scale-Up Challenge:    Heat/Moisture Stability->Root Cause:    NaHCO₃ Decomposition Solution: Dry Granulation    to Minimize Stress Solution: Dry Granulation    to Minimize Stress Root Cause:    NaHCO₃ Decomposition->Solution: Dry Granulation    to Minimize Stress Successful Outcome:    Stable & Bioavailable Product Successful Outcome:    Stable & Bioavailable Product Solution: Dry Granulation    to Minimize Stress->Successful Outcome:    Stable & Bioavailable Product

The core problem was that this compound mesylate is a BCS Class IV drug (low solubility and low permeability) with pH-dependent solubility, being lowest at acidic gastric pH (0.06 mg/mL at pH 1.2) and highest at slightly acidic pH (5.22 mg/mL at pH 4.0) [1]. The strategy of using sodium bicarbonate was designed to temporarily neutralize the gastric environment upon ingestion, facilitating dissolution in a more favorable pH zone [1].

Navigating Comparative Dissolution Data

While a direct comparison with other Nav1.7 inhibitors like suzetrigine is not available, the search results provide context on how dissolution profiles are generally compared in pharmaceutical development.

  • Similarity Factor (f₂): This is a standard model-independent method used by regulatory agencies to compare dissolution profiles. An f₂ value greater than 50 suggests that two profiles are similar [2] [3].
  • Emerging Alternatives: Research is ongoing into other statistical methods for comparing dissolution, such as the Mahalanobis distance (MSD) and T2 equivalence test (T2EQ), which can sometimes be more stringent or informative than the traditional f₂ factor [2] [4].

References

Aneratrigine mesylate salt form comparative properties

Author: Smolecule Technical Support Team. Date: February 2026

Aneratrigine Mesylate: A Case Study in Formulation

This compound is a potent and selective Nav1.7 inhibitor being developed as a non-opioid analgesic. The drug substance used in clinical formulation is this compound mesylate, which is classified as a BCS class IV compound (low solubility, low permeability) [1].

Its key challenge is pH-dependent solubility. It has minimal solubility (0.03 mg/mL) at gastric pH (1.2), which increases to a maximum of 5.22 mg/mL at pH 4.0 (similar to the upper duodenum), before decreasing again in the higher pH of the intestine [1]. This property was a major driver for the formulation strategy.

Formulation Development and Stability Data

Initial Phase 1 studies faced limited bioavailability. To address this, a capsule formulation containing 20% sodium bicarbonate (NaHCO₃) was developed to enhance dissolution via in-situ pH modulation in the stomach [1].

The table below summarizes the critical experimental data and observations from the formulation development process:

Aspect Initial Formulation (Wet Granulation) Optimized Formulation (Dry Granulation)
Manufacturing Process Wet granulation (with water, prolonged drying >16h at 60°C) Dry granulation (minimal heat/moisture) [1]
Dissolution Performance 82.6% release at 30 minutes (lab-scale) [1] >80% release at 30 minutes, pH 4.0 [1]
Stability (Impurities) Total impurities reached 1.3% (exceeds 1.0% spec); discoloration of capsule contents [1] Total impurities < 0.05% [1]
Root Cause of Issues Decomposition of NaHCO₃ during drying, leading to high pH and catalyzed degradation [1] Scalable process that maintains chemical integrity [1]
Batch Scalability Issues at production scale (25.9 kg) [1] Successful across lab (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales [1]

Experimental Methodology for Stability Assessment

The research employed a systematic approach to investigate the root cause of the instability observed during scale-up [1]:

  • Laboratory-Scale Stress Testing: Accelerated stress tests were designed to mimic the prolonged drying conditions of commercial-scale production.
  • Formulation Variants: Multiple experimental capsule formulations (C1-C6) were prepared. The reference formulation (C1) contained all components, while variants (C2-C6) systematically excluded a single excipient (e.g., sodium bicarbonate, croscarmellose sodium) to identify the variable responsible for instability [1].
  • Analysis: The mixtures were exposed to excess purified water and analyzed for impurity formation and physical changes (like discoloration), which confirmed that sodium bicarbonate was the source of the stability issues under thermal and moisture stress [1].

The Rationale for Salt and Formulation Selection

While a direct comparison of this compound salts is not available, the development path highlights the critical factors in salt selection. The mesylate salt was likely chosen to improve the solubility of the parent compound, a common practice in drug development [2].

The subsequent formulation challenge was not to compare different this compound salts, but to overcome the specific physicochemical limitations of the chosen mesylate salt, particularly its very low solubility at gastric pH, which was the primary barrier to its oral bioavailability [1].

Visualizing the Formulation Workflow

The following diagram illustrates the logical workflow and decision process that led from the identified problem to the optimized formulation, summarizing the key information above.

A This compound Formulation Optimization Workflow Start Start P1 Problem: Low Solubility at Gastric pH Start->P1 P2 Strategy: In-situ pH Modulation (20% NaHCO3) P1->P2 P3 Initial Process: Wet Granulation P2->P3 P4 Result: Stability Failure (Impurities >1.3%, Discoloration) P3->P4 P5 Root Cause: NaHCO3 Decomposition under Heat/Moisture P4->P5 P6 Optimized Process: Dry Granulation P5->P6 P7 Result: Success (Impurities <0.05%, Scalable) P6->P7 End End P7->End

Insights for Further Research

The available data demonstrates a successful formulation optimization for this compound mesylate. For a complete salt form comparative evaluation, the following approaches would be necessary:

  • Investigate Earlier Stages of Development: The comparative evaluation of different salt forms (e.g., hydrochloride, sulfate, mesylate) typically occurs during pre-formulation, much earlier than the formulation scale-up stage described in the available literature [3].
  • Focus on Generic Salt Comparisons: The principles of salt selection are well-established. Different salt forms can significantly alter a drug's solubility, stability, and bioavailability, meaning they are not always clinically equivalent [2].

References

Aneratrigine non-opioid analgesic mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Aneratrigine Profile and Mechanism

The table below summarizes the available information on this compound and places it within the broader context of other novel, mechanism-based non-opioid analgesic targets under investigation [1].

Therapeutic Class Example Compound(s) Primary Molecular Target Mechanism of Action Indicated Pain Type (per research)
Selective Sodium Channel Blocker This compound Sodium channel protein type 9 subunit alpha (Nav1.7) [2] Blocks a specific subtype of sodium channel crucial for action potential generation in pain-signaling neurons [2]. Neuropathic pain [2]
NGF Monoclonal Antibodies Tanezumab, Fasinumab Nerve Growth Factor (NGF) [1] Binds and inhibits NGF, a key mediator involved in pain sensitization and chronic pain states [1]. Chronic pain (e.g., osteoarthritis), inflammatory pain [1]
TRPV1 Antagonists Various candidates in trials Transient Receptor Potential Vanilloid 1 (TRPV1) channel [1] Antagonizes the receptor for capsaicin and heat, reducing the activation of pain-sensing neurons [3] [1]. Inflammatory pain, neuropathic pain [3] [1]
ENT1 Inhibitor Duke University compound (pre-clinical) Equilibrative Nucleotide Transporter 1 (ENT1) [4] Inhibits adenosine reuptake, increasing extracellular adenosine levels to leverage the body's innate pain-suppressing pathways [4]. Neuropathic pain, inflammatory pain [4]

Experimental Data and Protocols for Sodium Channel Blockers

For a researcher comparing this compound, the most relevant experimental data would involve assays that quantify its interaction with the Nav1.7 channel and its functional effects.

  • Target Engagement and Binding Assays: A core experiment would be a cell-based fluorescence assay or patch-clamp electrophysiology using cells (e.g., HEK293) stably expressing human Nav1.7 channels. The protocol involves applying the compound and measuring the inhibition of sodium current (INa), allowing for the calculation of IC50 values to determine potency [1].
  • In Vivo Efficacy Models: To demonstrate analgesic effect, a standard protocol is the mouse model of neuropathic pain. A common method is "spared nerve injury" (SNI) or "chronic constriction injury" (CCI), where a peripheral nerve is surgically compromised. Post-surgery, mice are administered this compound, and pain response is measured using von Frey filaments (for mechanical allodynia) and a Hargreaves test (for thermal hyperalgesia). Pain reduction compared to a control group indicates efficacy [1] [5].

Comparative Mechanisms of Action Diagram

The following diagram illustrates the distinct physiological targets of this compound and other novel non-opioid analgesic classes. This compound acts on peripheral nerves, while other classes modulate different parts of the pain pathway.

G cluster_periphery Peripheral & Spinal Targets NGF NGF Nociceptor Pain-Sensing Neuron (Nociceptor) NGF->Nociceptor Sensitizes TRPV1 TRPV1 Channel TRPV1->Nociceptor Activates Nav Nav1.7 Channel Nav->Nociceptor Hyperexcites ENT1 ENT1 Transporter Adenosine Extracellular Adenosine ENT1->Adenosine  Reduces Clearance NGF_mAb NGF mAb NGF_mAb->NGF  Inhibits TRPV1_Antag TRPV1 Antagonist TRPV1_Antag->TRPV1  Blocks This compound This compound This compound->Nav  Blocks ENT1_Inhib ENT1 Inhibitor ENT1_Inhib->ENT1  Inhibits Adenosine->Nociceptor  Suppresses SpinalCord Spinal Cord (Signal Relay) Nociceptor->SpinalCord Pain Signal Brain Brain (Central Processing) SpinalCord->Brain Pain Signal

Key Findings and Data Gaps

  • This compound's Profile: The compound is identified as a sodium channel blocker specifically targeting the Nav1.7 alpha subunit, intended for neuropathic pain research. However, detailed quantitative data (e.g., IC50, efficacy in animal models) is not available in the public domain [2].
  • Novel Targets Context: The field of non-opioid analgesia is rapidly advancing. Other promising classes include NGF monoclonal antibodies for chronic and inflammatory pain, TRPV1 antagonists for inflammatory and neuropathic pain, and novel approaches like ENT1 inhibitors that enhance the body's natural adenosine-mediated pain relief [1] [4].
  • The Shift in Pain Management: There is a strong clinical and research push towards multimodal analgesia, which combines medications with different mechanisms of action. This approach provides synergistic pain relief while reducing the dose and side effects of any single drug, and is a key strategy for minimizing opioid use [6] [7] [8].

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

487.0715013 Da

Monoisotopic Mass

487.0715013 Da

Heavy Atom Count

31

UNII

6A5ZY5LT78

Dates

Last modified: 08-10-2024

Explore Compound Types